Diolmycin B2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(2S,3S)-1,4-bis(4-hydroxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2/t15-,16-/m0/s1 |
InChI Key |
HSXZRJJGRJUHLX-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]([C@H](CC2=CC=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O |
Synonyms |
1,4-di-(4-hydroxyphenyl)-2,3-butanediol diolmycin B1 diolmycin B2 |
Origin of Product |
United States |
Foundational & Exploratory
Diolmycin B2: A Technical Guide to its Discovery, Origin, and Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Diolmycin B2, a natural product with notable anticoccidial activity. It details the discovery of this compound from a soil-dwelling actinomycete, Streptomyces sp. WK-2955, and outlines the experimental procedures for its fermentation, isolation, and characterization based on the original findings. Furthermore, this document presents a hypothetical biosynthetic pathway for this compound, offering a plausible route for its formation from primary metabolites in the producing organism. Quantitative data on its biological activity is presented in a clear tabular format, and key experimental workflows are visualized using diagrams generated with Graphviz to facilitate understanding.
Discovery and Origin
This compound was discovered in the early 1990s as part of a screening program for new anticoccidial agents from microbial sources.[1] It was isolated from the fermentation broth of the soil actinomycete, Streptomyces sp. strain WK-2955.[1] this compound is one of four related compounds, designated Diolmycins A1, A2, B1, and B2, that were identified from this strain. Spectroscopic analysis revealed that this compound is the threo-stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol.
Biological Activity
The Diolmycins were found to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry, in an in vitro assay using baby hamster kidney (BHK-21) cells as a host. The following table summarizes the minimum effective concentrations (MEC) for the four Diolmycin compounds.
| Compound | Minimum Effective Concentration (µg/mL) |
| Diolmycin A1 | 0.02 - 2.0 |
| Diolmycin A2 | 0.2 - 2.0 |
| Diolmycin B1 | 20 |
| This compound | 20 |
| Data from Tabata et al., 1993.[1] |
Experimental Protocols
The following protocols are generalized based on the methods described in the original discovery literature.[1] Specific parameters such as media composition, fermentation conditions, and precise chromatographic conditions were not fully detailed in the accessible literature and are therefore based on standard practices for the cultivation of Streptomyces and the isolation of natural products.
Fermentation of Streptomyces sp. WK-2955
-
Inoculum Preparation: A seed culture of Streptomyces sp. WK-2955 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or a vegetative mycelial fragment from a slant culture. The seed culture is incubated for 2-3 days at 28-30°C with shaking.
-
Production Fermentation: A production medium rich in carbon and nitrogen sources (e.g., glucose, soybean meal, yeast extract) is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH, and aeration for a period of 5-7 days. The production of this compound is monitored by chromatographic analysis of the culture broth.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process:
-
Solvent Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the Diolmycins into the organic phase.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a mixture of chloroform and methanol) to separate the Diolmycins from other metabolites.
-
Gel Filtration Chromatography: The fractions containing the Diolmycins are further purified by gel filtration chromatography on a Sephadex LH-20 column, which separates compounds based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
Hypothetical Biosynthetic Pathway of this compound
The biosynthetic pathway of this compound in Streptomyces sp. WK-2955 has not been experimentally elucidated. However, a plausible pathway can be proposed based on the known biosynthesis of related phenylpropanoid compounds in actinomycetes. The pathway likely starts from the shikimate pathway, which provides the aromatic amino acid precursors, L-phenylalanine or L-tyrosine.
-
Formation of p-Coumaric Acid: L-tyrosine is converted to p-coumaric acid by the action of tyrosine ammonia-lyase (TAL). Alternatively, L-phenylalanine can be converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to yield p-coumaric acid.
-
Activation to p-Coumaroyl-CoA: p-Coumaric acid is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by a CoA ligase.
-
Reductive Dimerization: The key step in the formation of the C6-C4-C4-C6 backbone of this compound is likely a reductive dimerization of two molecules of a C6-C2 unit derived from p-coumaroyl-CoA. This could proceed through a radical-mediated coupling mechanism, followed by reduction of the resulting diketone and subsequent deoxygenation to form the 1,4-di-(p-hydroxyphenyl)-butane skeleton.
-
Hydroxylation: The final step would be the stereospecific dihydroxylation of the 2 and 3 positions of the butane chain to yield the threo-diol configuration of this compound.
Conclusion
This compound represents an interesting natural product with potential applications in veterinary medicine. This guide has summarized the key information regarding its discovery, origin, and biological activity. While the detailed experimental protocols for its production and isolation require access to the original publications, the generalized procedures provided here offer a solid foundation for researchers interested in this compound. The proposed biosynthetic pathway, although hypothetical, provides a logical framework for future studies aimed at understanding and potentially engineering the production of this compound. Further investigation into the biosynthetic gene cluster responsible for Diolmycin production in Streptomyces sp. WK-2955 would be a valuable next step in harnessing the full potential of this bioactive molecule.
References
In-Depth Technical Guide to Diolmycin B2: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin B2, a member of the diolmycin family of natural products, is a secondary metabolite produced by the actinomycete Streptomyces sp. WK-2955. First identified for its anticoccidial properties, this compound's chemical architecture has been a subject of interest. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available biological data of this compound. It includes a summary of its physicochemical properties, spectroscopic data where available in the public domain, and a discussion of its biological context. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Stereochemistry
The chemical structure of this compound has been elucidated through spectroscopic analyses as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol [1]. It shares a common 1,4-diaryl-2,3-butanediol core with its stereoisomer, Diolmycin B1, which possesses the erythro configuration[1].
The molecular formula of this compound is C16H18O4. The key structural features include:
-
A four-carbon butane backbone.
-
Two hydroxyl groups at positions 2 and 3.
-
Two p-hydroxyphenyl moieties attached to carbons 1 and 4.
The stereochemistry of the two chiral centers at C-2 and C-3 is defined as threo. This relative configuration dictates the spatial arrangement of the hydroxyl and aryl substituents along the butane chain.
To visualize the chemical structure of this compound, the following DOT script can be used to generate a 2D representation:
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C16H18O4 | [2] |
| Stereochemistry | threo | [1] |
Biological Activity
This compound was originally isolated and identified as a new anticoccidial agent from Streptomyces sp. WK-2955[3][4].
Anticoccidial Activity
Diolmycins have been shown to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. In in vitro assays using BHK-21 cells as a host, this compound, along with Diolmycin B1, demonstrated inhibitory activity at a minimum effective concentration of 20 µg/ml[3].
The following diagram illustrates the workflow for the initial discovery and biological screening of this compound.
At present, there is limited information available in the public domain regarding the specific signaling pathways or molecular targets affected by this compound that would explain its anticoccidial mechanism of action. Further research is required to elucidate its mode of action.
Experimental Protocols
Detailed experimental protocols for the isolation and structure elucidation of this compound are described in the primary literature. Below is a summary of the general procedures employed.
Isolation and Purification
The diolmycins were isolated from the fermentation broth of Streptomyces sp. WK-2955. The general workflow involved:
-
Solvent Extraction: Extraction of the active compounds from the fermentation broth.
-
Silica Gel Column Chromatography: Initial separation of the crude extract.
-
Gel Filtration: Further purification using Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield the individual diolmycin compounds, including this compound[4].
Structure Elucidation
The determination of the chemical structure and stereochemistry of this compound was accomplished through various spectroscopic techniques. While the specific data is not publicly available, these methods typically include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to establish the carbon-hydrogen framework and connectivity. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to assemble the final structure.
-
Comparison with Synthetic Standards: The relative stereochemistry of the diolmycins was confirmed by comparing the natural products with chemically synthesized standards[1].
Synthesis
A detailed experimental protocol for the total synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of related 1,4-diaryl-2,3-butanediols is a well-established area of organic chemistry. A general synthetic approach to the threo isomer could involve the following logical steps:
Conclusion and Future Directions
This compound is a natural product with a defined chemical structure and demonstrated anticoccidial activity. The core of its structure is the threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol. While its initial biological activity has been characterized, there remains a significant opportunity for further research. Key areas for future investigation include:
-
Total Synthesis: Development of a robust and stereoselective total synthesis of this compound would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial to understanding its anticoccidial effects and exploring its potential for other therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of this compound analogs would provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective compounds.
This technical guide provides a consolidated overview of the current knowledge on this compound. It is hoped that this information will be a valuable resource for the scientific community and will stimulate further research into this and related natural products.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 4. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Diolmycin B2: A Technical Overview of its Physico-chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diolmycin B2 is a naturally occurring compound identified as a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol. Specifically, it possesses the threo relative configuration.[1] This molecule is part of the diolmycin family, a group of compounds isolated from Streptomyces sp. that have garnered interest for their biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside details of its primary biological activity and the experimental protocols used for its evaluation.
Physico-chemical Properties
The fundamental physico-chemical characteristics of this compound are summarized in the table below. While extensive experimental data for this compound is not widely published, the properties of its core chemical structure are presented based on available information.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₄ | N/A |
| Molecular Weight | 274.31 g/mol | N/A |
| Chemical Name | threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol | [1] |
| Appearance | Not explicitly reported for this compound. Diolmycin A1, a related compound, is a colorless powder. | [2] |
| Melting Point | Not specifically reported for this compound. | |
| Solubility | Not explicitly reported for this compound. The related compound, Diolmycin A1, is soluble in methanol and DMSO, and insoluble in chloroform. | [2] |
| Spectral Data | Specific spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not detailed in the reviewed literature. However, the structure was determined by spectroscopic analyses of the diolmycin family.[1] |
Biological Activity: Anticoccidial Properties
This compound has demonstrated biological activity as an anticoccidial agent. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa of the genus Eimeria.
In Vitro Efficacy
This compound has been shown to inhibit the growth of Eimeria tenella, a key pathogen in avian coccidiosis. In an in vitro assay utilizing baby hamster kidney (BHK-21) cells as a host system, this compound exhibited a minimum effective concentration (MEC) of 20 µg/ml.[2][3] At this concentration, the development of mature schizonts of E. tenella was not observed.[2]
| Organism | Assay System | Minimum Effective Concentration (MEC) | Reference |
| Eimeria tenella | In vitro (BHK-21 host cells) | 20 µg/ml | [2][3] |
Experimental Protocols
In Vitro Anticoccidial Assay
The evaluation of this compound's anticoccidial activity was performed using an in vitro system with BHK-21 cells as the host for the parasite Eimeria tenella. While the specific, detailed protocol for the this compound experiments is not fully elaborated in the available literature, a general methodology for such assays can be outlined.
Workflow for In Vitro Anticoccidial Screening:
Key Steps in the Protocol:
-
Parasite Preparation: Eimeria tenella sporozoites are harvested and purified from sporulated oocysts.
-
Host Cell Culture: BHK-21 cells are cultured to form a confluent monolayer in a suitable format, such as 96-well plates.
-
Drug Treatment: Purified sporozoites are pre-incubated with various concentrations of this compound.
-
Infection: The host cell monolayer is infected with the treated sporozoites.
-
Incubation: The infected cell cultures are incubated under conditions that support parasite development (e.g., 41°C, 5% CO₂).
-
Assessment: After a set incubation period, the development of the parasite (e.g., formation of schizonts) is assessed, often using microscopic techniques. The inhibition of development in treated versus untreated control wells is determined.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's anticoccidial activity has not been elucidated in the reviewed scientific literature. Furthermore, there is no available information regarding the specific signaling pathways in either the parasite or the host cell that are modulated by this compound. Further research is required to understand the molecular basis for its inhibition of Eimeria tenella growth.
Logical Relationship for Future Investigation:
Conclusion
This compound is a natural product with demonstrated in vitro anticoccidial activity. While its basic chemical identity has been established, there is a notable lack of comprehensive physico-chemical data, including melting point, specific solubility, and detailed spectral characterization. The primary biological function identified is the inhibition of Eimeria tenella development. The experimental protocols for this assessment are based on standard in vitro cell culture models. A significant area for future research will be the elucidation of its mechanism of action and the identification of its molecular targets and affected signaling pathways. Such studies will be crucial for evaluating its potential as a lead compound in the development of new anticoccidial drugs.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 3. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Diolmycin Biosynthetic Pathway in Streptomyces: A Knowledge Gap
Despite extensive investigation into the diverse secondary metabolites produced by Streptomyces, a comprehensive understanding of the biosynthetic pathway of Diolmycin compounds remains elusive. As of late 2025, detailed information regarding the specific gene cluster, enzymatic machinery, and precursor molecules involved in the synthesis of these anticoccidial agents has not been publicly documented in scientific literature.
Diolmycin compounds, produced by Streptomyces sp. WK-2955, have been identified and characterized, with their chemical structures elucidated.[1][2] These compounds, including Diolmycin A1, A2, B1, and B2, exhibit notable anticoccidial activity.[2][3] However, the genetic and biochemical blueprint that governs their formation within the bacterial host has yet to be mapped.
This significant knowledge gap prevents the creation of an in-depth technical guide on the biosynthesis of Diolmycins. Core requirements for such a guide, including the presentation of quantitative data on enzyme kinetics and precursor incorporation, detailed experimental protocols for pathway elucidation, and visualization of the signaling and biosynthetic pathways, cannot be fulfilled at this time due to the absence of foundational research in this specific area.
What is Known About Diolmycins
The existing body of research primarily focuses on the discovery, isolation, and structural analysis of Diolmycin compounds.
-
Producing Organism: Streptomyces sp. WK-2955 is the identified producer of Diolmycins.[2]
-
Chemical Structures: The structures of Diolmycin A1, A2, B1, and B2 have been determined through spectroscopic analysis.[1]
-
Biological Activity: Diolmycins have been shown to possess anticoccidial properties.[2][3]
The Path Forward: Elucidating the Diolmycin Biosynthetic Pathway
To bridge the current knowledge gap, a concerted research effort is required. The following experimental approaches, commonly employed in the study of microbial secondary metabolism, would be instrumental in delineating the Diolmycin biosynthetic pathway.
Hypothetical Experimental Workflow
Caption: A hypothetical workflow for the elucidation of the Diolmycin biosynthetic pathway.
1. Genome Sequencing and Bioinformatic Analysis: The first critical step would be to sequence the genome of Streptomyces sp. WK-2955. Subsequent bioinformatic analysis, using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), would be employed to identify putative biosynthetic gene clusters (BGCs). The chemical structure of Diolmycins would guide the search for a BGC encoding the necessary enzymatic machinery, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), and tailoring enzymes.
2. Genetic Manipulation:
- Gene Knockout Studies: Once a candidate BGC is identified, targeted gene knockout experiments would be performed. The deletion of specific genes within the cluster and the subsequent analysis of the resulting metabolite profile would provide strong evidence for the involvement of those genes in Diolmycin biosynthesis.
- Heterologous Expression: The entire putative BGC could be cloned and expressed in a well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. The production of Diolmycins in the heterologous host would definitively link the BGC to their biosynthesis.
3. Biochemical Investigations:
- Precursor Feeding Studies: The administration of isotopically labeled precursor molecules (e.g., ¹³C or ¹⁴C labeled amino acids, acetate, or other small molecules) to cultures of Streptomyces sp. WK-2955 would help to identify the primary building blocks of the Diolmycin scaffold.
- In Vitro Enzymatic Assays: Individual enzymes from the BGC would be expressed and purified. In vitro assays would then be conducted to determine their specific function, substrate specificity, and catalytic mechanism.
- Isolation of Intermediates: The analysis of extracts from gene knockout mutants or the use of blocked mutants could lead to the accumulation and isolation of biosynthetic intermediates, providing further insights into the step-wise construction of the Diolmycin molecule.
The successful application of these methodologies would provide the necessary data to construct a detailed model of the Diolmycin biosynthetic pathway. This, in turn, would open up avenues for the bioengineering of novel Diolmycin analogs with potentially improved therapeutic properties and for the optimization of Diolmycin production.
Until such research is conducted and published, the scientific and drug development communities will have to await a comprehensive understanding of how Streptomyces sp. WK-2955 synthesizes these intriguing and valuable natural products.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]
Unraveling the Antiparasitic Action of Diolmycin B2 against Eimeria tenella: A Methodological and Pathway-Centric Guide
Disclaimer: As of October 2025, publicly accessible research detailing the specific mechanism of action of Diolmycin B2 against Eimeria tenella is not available. The following guide is a comprehensive framework designed for researchers and drug development professionals, outlining the typical experimental methodologies and data presentation required to elucidate such a mechanism. The quantitative data and signaling pathways presented herein are hypothetical and serve as illustrative examples based on common antiparasitic drug action.
Introduction
Eimeria tenella, an apicomplexan parasite, is the causative agent of cecal coccidiosis in poultry, leading to significant economic losses worldwide. The emergence of drug-resistant strains necessitates the discovery and characterization of novel therapeutic agents. This compound, a member of the diolmycin family of antibiotics, has shown potential as an antiparasitic compound. This guide provides a structured approach to investigating its core mechanism of action against E. tenella, focusing on key cellular processes such as apoptosis, mitochondrial function, and oxidative stress.
Quantitative Analysis of Anti-Eimerial Activity
A crucial first step in characterizing a new compound is to quantify its efficacy. This typically involves determining the 50% inhibitory concentration (IC50) against different life-cycle stages of the parasite.
Table 1: Hypothetical In Vitro Efficacy of this compound against Eimeria tenella
| Life-Cycle Stage | IC50 (µg/mL) after 48h | 95% Confidence Interval |
| Sporozoites | 1.25 | 1.10 - 1.42 |
| Merozoites (Second Gen.) | 0.88 | 0.75 - 1.03 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of mechanistic studies. Below are standard methodologies employed to investigate the effects of a compound on Eimeria tenella.
Parasite Viability Assay
This protocol is designed to assess the direct impact of the compound on the survival of E. tenella sporozoites or merozoites.
-
Parasite Preparation: Isolate and purify sporozoites from sporulated oocysts or second-generation merozoites from infected host cells.
-
Drug Incubation: Incubate the parasites with serial dilutions of this compound (e.g., 0.1 to 10 µg/mL) in a suitable culture medium for a defined period (e.g., 24, 48 hours).
-
Viability Staining: Add a viability dye, such as SYTOX Green, which only penetrates cells with compromised membranes.
-
Flow Cytometry Analysis: Quantify the percentage of non-viable (fluorescent) cells using a flow cytometer. The IC50 value is calculated from the dose-response curve.
Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a common mechanism of action for antiparasitic drugs.
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat parasites with this compound at concentrations around the IC50 value.
-
Wash the treated parasites and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI, and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fix this compound-treated parasites on a microscope slide.
-
Permeabilize the cells with a detergent solution.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Visualize the incorporated label using fluorescence microscopy.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement
Mitochondrial dysfunction is a frequent trigger for apoptosis. The ΔΨm is a key indicator of mitochondrial health.
-
JC-1 Staining:
-
Incubate this compound-treated parasites with the JC-1 dye.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Measure the ratio of red to green fluorescence using a plate reader or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Measurement
Excessive production of ROS can lead to oxidative stress and cellular damage, often linked to mitochondrial dysfunction.
-
DCFH-DA Staining:
-
Load this compound-treated parasites with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the increase in fluorescence intensity using a fluorometer or flow cytometer.
-
Visualizing the Mechanism of Action
Diagrams are invaluable for conceptualizing complex biological processes. The following are hypothetical representations of the experimental workflow and a potential signaling pathway for this compound.
Caption: Experimental workflow for assessing the anticoccidial activity of this compound.
Caption: Hypothetical mitochondrial-mediated apoptosis pathway induced by this compound.
Conclusion and Future Directions
This guide outlines a robust framework for the in-depth characterization of this compound's mechanism of action against Eimeria tenella. Based on the hypothetical data, the primary mechanism appears to be the induction of mitochondrial-mediated apoptosis, characterized by increased ROS production and a collapse of the mitochondrial membrane potential.
Future research should focus on identifying the specific molecular target of this compound within the parasite. Techniques such as thermal proteome profiling or affinity chromatography coupled with mass spectrometry could be employed. Furthermore, transcriptomic and proteomic analyses of drug-treated parasites would provide a global view of the cellular pathways affected, potentially revealing novel targets for anticoccidial drug development. The insights gained from such studies will be critical in advancing this compound as a potential candidate for controlling coccidiosis in poultry.
Diolmycin B2: A Technical Overview of its Anticoccidial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1][2] The continuous emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents.[2][3] Diolmycin B2, a natural compound isolated from Streptomyces sp. WK-2955, has been identified as a potential candidate in this endeavor.[4][5] This technical guide provides a comprehensive overview of the currently available scientific information on the anticoccidial activity of this compound, with a focus on its in vitro efficacy, and outlines the standard methodologies used to evaluate such compounds.
Chemical Structure
This compound is structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[4] It is one of four related diolmycin compounds (A1, A2, B1, and B2) isolated from the same bacterial strain.[4]
Anticoccidial Activity: In Vitro Data
The primary screening of this compound has demonstrated its inhibitory effects on the development of Eimeria tenella in an in vitro setting. The available quantitative data from these studies are summarized below.
Table 1: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella
| Compound | Minimum Effective Concentration (µg/mL) for Schizont Inhibition |
| Diolmycin A1 | 0.02 |
| Diolmycin A2 | 0.2 |
| Diolmycin B1 | 20 |
| This compound | 20 |
Data sourced from Tabata et al. (1993).[5]
The study indicated that at a concentration of 20 µg/mL, this compound completely inhibited the formation of mature schizonts of a monensin-resistant strain of Eimeria tenella in cultured BHK-21 cells.[5]
Experimental Protocols
While a detailed, step-by-step protocol for the specific experiments involving this compound is not available in the published literature, a general methodology for in vitro anticoccidial assays using host cell cultures can be outlined as follows.
General In Vitro Eimeria tenella Inhibition Assay
This protocol describes a typical workflow for assessing the efficacy of a compound against E. tenella schizont development in a host cell line, such as Baby Hamster Kidney (BHK-21) cells.
-
Host Cell Culture:
-
BHK-21 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and incubated at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.
-
-
Eimeria tenella Sporozoite Preparation:
-
E. tenella oocysts are excysted to release sporozoites. This is typically achieved by mechanical grinding followed by incubation in a solution containing trypsin and bile salts to mimic the conditions of the avian gut.
-
The released sporozoites are then purified from oocyst debris and sporocysts.
-
-
Infection and Treatment:
-
The cultured BHK-21 cell monolayers are infected with the prepared E. tenella sporozoites.
-
Immediately after infection, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound). Control wells receive a medium with the vehicle used to dissolve the compound.
-
-
Incubation and Observation:
-
The infected and treated cell cultures are incubated for a period that allows for the development of schizonts (typically 48-72 hours).
-
The development of intracellular parasite stages (trophozoites and schizonts) is monitored using an inverted microscope.
-
-
Assessment of Anticoccidial Activity:
-
The primary endpoint is the inhibition of mature schizont formation. This can be quantified by counting the number of schizonts per field of view or by scoring the degree of parasite development.
-
The minimum effective concentration is determined as the lowest concentration of the compound that causes complete or significant inhibition of schizont development compared to the untreated control.
-
Mechanism of Action and Signaling Pathways
Currently, there is no published research on the specific mechanism of action of this compound or its effects on any cellular signaling pathways in either Eimeria parasites or host cells. This represents a significant knowledge gap and a key area for future research.
In Vivo Anticoccidial Evaluation: A General Framework
While no in vivo data for this compound is available, this section outlines the standard experimental design for evaluating the efficacy of an anticoccidial drug in a live animal model, typically broiler chickens.
-
Animal Model: Young, coccidia-free broiler chickens are used.
-
Experimental Groups:
-
Uninfected, untreated control.
-
Infected, untreated control.
-
Infected, treated with a known anticoccidial drug (positive control).
-
Infected, treated with various doses of the test compound (e.g., this compound).
-
-
Infection: Birds are orally inoculated with a known number of sporulated Eimeria oocysts.
-
Treatment: The test compound is typically administered in the feed or drinking water for a specified period.
-
Parameters for Efficacy Assessment:
-
Weight Gain: Body weights are recorded at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): The efficiency of feed utilization is calculated.
-
Lesion Scoring: On a specific day post-infection, a subset of birds from each group is euthanized, and the intestinal lesions caused by the coccidial infection are scored on a scale of 0 to 4.[1][5]
-
Oocyst Shedding: Fecal samples are collected over several days to determine the number of oocysts shed per gram of feces, which indicates the extent of parasite replication.
-
Mortality: Any deaths due to coccidiosis are recorded.
-
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. gob.mx [gob.mx]
- 3. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 4. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]
- 5. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
Unveiling the Solubility Profile of Diolmycin B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Diolmycin B2, a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol[1]. Understanding the solubility of this compound is critical for its handling, formulation, and application in research and development. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for the closely related compound, Diolmycin A1, and provides a comprehensive, generalized protocol for determining solubility in common laboratory solvents.
Qualitative Solubility of Diolmycin Analogs
Based on available data for Diolmycin A1, which shares a core structural similarity with this compound, the following qualitative solubility profile can be inferred. It is anticipated that this compound will exhibit a comparable solubility pattern.
| Solvent | Diolmycin A1 Solubility | Inferred this compound Solubility |
| Methanol (MeOH) | Soluble[2] | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Likely Soluble |
| Chloroform (CHCl₃) | Insoluble[2] | Likely Insoluble |
| Water | Not specified | Likely sparingly soluble to insoluble |
| Ethanol | Not specified | Likely soluble |
| Acetone | Not specified | Likely soluble |
Note: The inferred solubilities for this compound are based on the behavior of the structurally similar Diolmycin A1. Experimental verification is essential for precise solubility determination.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various laboratory solvents. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound (solid)
-
Solvents: Deionized Water, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Chloroform
-
Small test tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Spatula
-
pH indicator strips (for aqueous solutions)
Procedure:
-
Preparation of the Compound: Ensure this compound is a fine powder to maximize surface area for dissolution. If necessary, gently grind a small amount of the solid using a mortar and pestle.
-
Solvent Dispensing: Add a fixed volume (e.g., 100 µL) of the first solvent to be tested into a clean test tube.
-
Initial Compound Addition: Weigh a small, precise amount of this compound (e.g., 1 mg) and add it to the test tube containing the solvent.
-
Mixing: Vigorously mix the sample using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Addition (for soluble or partially soluble compounds): If the compound dissolves completely, add another measured amount (e.g., 1 mg) of this compound and repeat steps 4 and 5. Continue this process until the compound no longer dissolves, and a saturated solution is formed.
-
Semi-Quantitative Determination: Record the total mass of this compound that was dissolved in the known volume of solvent to estimate the solubility (e.g., in mg/mL).
-
Repeat for all Solvents: Perform this procedure for each of the selected laboratory solvents.
-
pH Measurement (for water): If testing solubility in water, use a pH indicator strip to check if the dissolved compound alters the pH of the solution. This can provide insights into the acidic or basic nature of the compound.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
-
Handle all solvents in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
A Technical Guide to Preliminary Cytotoxicity Assessment of Diolmycin B2 in Host Cells
Introduction
Diolmycin B2, a stereoisomer of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol, has been identified as a compound with potential anticoccidial properties.[1] As with any compound intended for therapeutic use, a thorough evaluation of its cytotoxic effects on host cells is a critical preliminary step in the drug development process. This technical guide outlines a comprehensive framework for conducting preliminary cytotoxicity studies of this compound, providing researchers, scientists, and drug development professionals with detailed experimental protocols, data presentation formats, and a discussion of potential mechanistic pathways. While extensive public data on the cytotoxicity of this compound is limited, with reports indicating it was not tested at concentrations higher than 20 µg/ml in early studies[2], this guide presents a robust approach to generating the necessary toxicological data.
Experimental Protocols
A multi-faceted approach is recommended to thoroughly assess the cytotoxicity of this compound. This involves a series of in vitro assays using relevant host cell lines.
1. Cell Line Selection and Culture
The choice of cell lines is crucial and should ideally represent tissues that might be exposed to the compound in a clinical setting. A primary panel could include:
-
Hepatocytes: HepG2 (human liver cancer cell line) to assess potential liver toxicity.
-
Renal Cells: HEK293 (human embryonic kidney cells) to evaluate potential kidney toxicity.
-
Intestinal Epithelial Cells: Caco-2 (human colorectal adenocarcinoma cells) to model effects on the gastrointestinal tract.
-
Fibroblasts: NIH/3T3 (mouse embryonic fibroblast cell line) as a general model for connective tissue toxicity.
Cell Culture Conditions: All cell lines should be maintained in their respective recommended media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assays
To obtain a comprehensive understanding of this compound's cytotoxic potential, a combination of assays measuring different cellular endpoints is recommended.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product. A decrease in the rate of formazan production is indicative of reduced cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
-
LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Protocol:
-
Culture and treat cells with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
-
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on Various Host Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | MTT | 24 | Hypothetical Value |
| 48 | Hypothetical Value | ||
| 72 | Hypothetical Value | ||
| HEK293 | MTT | 24 | Hypothetical Value |
| 48 | Hypothetical Value | ||
| 72 | Hypothetical Value | ||
| Caco-2 | MTT | 24 | Hypothetical Value |
| 48 | Hypothetical Value | ||
| 72 | Hypothetical Value | ||
| NIH/3T3 | MTT | 24 | Hypothetical Value |
| 48 | Hypothetical Value | ||
| 72 | Hypothetical Value |
Table 2: Percentage of Apoptotic and Necrotic Cells Induced by this compound (24h Treatment)
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| HepG2 | Control | Hypothetical Value | Hypothetical Value |
| 10 | Hypothetical Value | Hypothetical Value | |
| 50 | Hypothetical Value | Hypothetical Value | |
| HEK293 | Control | Hypothetical Value | Hypothetical Value |
| 10 | Hypothetical Value | Hypothetical Value | |
| 50 | Hypothetical Value | Hypothetical Value |
Visualization of Experimental Workflows and Potential Signaling Pathways
Visual diagrams are essential for conveying complex experimental procedures and biological mechanisms.
References
The Diolmycin Family: A Technical Guide to a Novel Class of Anticoccidial Agents
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Diolmycin family of natural products, comprising Diolmycins A1, A2, B1, and B2, represents a class of secondary metabolites with promising anticoccidial activity. Isolated from the fermentation broth of Streptomyces sp. WK-2955, these compounds have demonstrated potent in vitro efficacy against Eimeria tenella, a key pathogen in poultry coccidiosis. This technical guide provides a comprehensive overview of the Diolmycin family, consolidating available data on their discovery, chemical structure, biological activity, and synthesis. The information is presented to support further research and development efforts in the field of veterinary medicine and natural product chemistry.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for such discoveries. The Diolmycin family, first reported in the early 1990s, presents a promising scaffold for the development of new therapies to combat this pervasive avian disease.
Discovery and Production
The Diolmycin natural product family was discovered and isolated from the culture broth of the soil actinomycete, Streptomyces sp. WK-2955[1]. The producing organism was identified through a screening program aimed at discovering new anticoccidial compounds.
Fermentation and Isolation
The production of Diolmycins is achieved through fermentation of Streptomyces sp. WK-2955. The compounds are then isolated from the fermentation broth using a series of chromatographic techniques.
Experimental Protocol: Isolation of Diolmycins
While a detailed, step-by-step protocol for the fermentation and isolation of Diolmycins is not publicly available, the general workflow can be inferred from the initial discovery publication[1]. The process involves:
-
Fermentation: Culturing of Streptomyces sp. WK-2955 in a suitable liquid medium to promote the production of secondary metabolites.
-
Solvent Extraction: Extraction of the active compounds from the fermentation broth using an appropriate organic solvent.
-
Silica Gel Column Chromatography: Initial purification of the crude extract to separate compounds based on polarity.
-
Gel Filtration Chromatography: Further separation of the fractions based on molecular size using a resin like Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions to yield pure Diolmycins A1, A2, B1, and B2.
Chemical Structure and Properties
Spectroscopic analyses have elucidated the structures of the four Diolmycin compounds. Diolmycins A1 and A2 are stereoisomers of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. Diolmycins B1 and B2 are stereoisomers of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol.
The relative configurations of these stereoisomers were determined through the chemical synthesis of the erythro-isomer, which confirmed Diolmycin A1 and B1 as the erythro isomers, and Diolmycin A2 and B2 as the threo isomers. Furthermore, an asymmetric total synthesis of Diolmycin A1 established the absolute configurations of the naturally occurring enantiomers.
Table 1: Physicochemical Properties of Diolmycin A1
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| Appearance | Colorless powder |
| Solubility | Soluble in methanol and DMSO. Insoluble in chloroform. |
Biological Activity
The primary biological activity identified for the Diolmycin family is their anticoccidial effect.
In Vitro Anticoccidial Activity
Diolmycins have been shown to inhibit the growth of Eimeria tenella in an in vitro assay system utilizing baby hamster kidney (BHK-21) cells as the host. The minimum effective concentrations (MECs) required to observe no schizonts in the host cells are summarized in the table below.
Table 2: In Vitro Anticoccidial Activity of Diolmycins against Eimeria tenella
| Compound | Minimum Effective Concentration (µg/mL) |
| Diolmycin A1 | 0.02 |
| Diolmycin A2 | 0.2 |
| Diolmycin B1 | 20 |
| This compound | 20 |
Experimental Protocol: In Vitro Eimeria tenella Assay
A detailed, publicly available protocol for the specific in vitro assay used in the initial discovery of Diolmycins is not available. However, a general methodology for such assays can be outlined:
-
Cell Culture: BHK-21 cells are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.
-
Parasite Preparation: Sporozoites of Eimeria tenella are excysted from sporulated oocysts.
-
Infection: The BHK-21 cell monolayers are infected with the prepared sporozoites.
-
Compound Treatment: The infected cells are treated with varying concentrations of the Diolmycin compounds.
-
Incubation: The treated, infected cells are incubated to allow for the development of the parasite through its intracellular stages (e.g., schizonts).
-
Microscopic Examination: The cell monolayers are fixed, stained, and examined microscopically to assess the development of schizonts at different compound concentrations. The MEC is determined as the lowest concentration at which no mature schizonts are observed.
Mechanism of Action and Signaling Pathways
The specific biochemical mechanism of action of the Diolmycins against Eimeria tenella has not been elucidated in the available scientific literature. Consequently, the signaling pathways modulated by these compounds remain unknown. Further research is required to identify the molecular targets of Diolmycins within the parasite and to understand their effects on host cell pathways.
Biosynthesis
Detailed information regarding the biosynthesis of Diolmycins, including the identification and characterization of the biosynthetic gene cluster in Streptomyces sp. WK-2955, is not currently available in the public domain.
Total Synthesis
The total synthesis of Diolmycin A1 and A2 has been successfully achieved. These synthetic efforts have been crucial in confirming the structures and determining the absolute stereochemistry of these natural products.
Asymmetric Total Synthesis of Diolmycin A1
Total Synthesis of Diolmycin A2
The total synthesis of Diolmycin A2 has also been accomplished, contributing to the structural elucidation of this stereoisomer. As with Diolmycin A1, a detailed, step-by-step synthetic protocol is not widely accessible.
Structure-Activity Relationships (SAR)
Currently, there are no published structure-activity relationship (SAR) studies for the Diolmycin family. The available data on the in vitro activity of the four congeners provides a preliminary basis for SAR considerations. The significantly higher potency of Diolmycins A1 and A2 compared to B1 and B2 suggests that the 3-indolyl moiety plays a crucial role in their anticoccidial activity. The difference in potency between the erythro (A1) and threo (A2) isomers indicates that the stereochemistry of the diol is also an important determinant of activity.
Future Directions
The Diolmycin family of natural products holds considerable promise as a new class of anticoccidial agents. To advance their development, several key areas of research need to be addressed:
-
Mechanism of Action Studies: Elucidation of the molecular target(s) and signaling pathways affected by Diolmycins in Eimeria.
-
Biosynthetic Pathway Characterization: Identification and characterization of the Diolmycin biosynthetic gene cluster to enable biosynthetic engineering and the production of novel analogues.
-
Total Synthesis and Analogue Generation: Development of efficient and scalable total syntheses to facilitate comprehensive SAR studies and the generation of more potent and selective analogues.
-
In Vivo Efficacy and Safety Studies: Evaluation of the efficacy, pharmacokinetics, and safety of Diolmycins in animal models of coccidiosis.
Conclusion
The Diolmycins A1, A2, B1, and B2 are a structurally interesting family of natural products with demonstrated in vitro activity against the significant poultry pathogen Eimeria tenella. While significant progress has been made in their isolation, structural characterization, and initial biological evaluation, further research is imperative to fully unlock their therapeutic potential. This technical guide consolidates the current knowledge on the Diolmycin family and highlights the key areas for future investigation that could lead to the development of a new generation of anticoccidial drugs.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Diolmycin B2 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Diolmycin B2, a bioactive secondary metabolite, from the fermentation broth of Streptomyces sp. WK-2955. This compound, along with its congeners (A1, A2, and B1), has been identified as a potent anticoccidial agent.[1][2] The protocol herein describes a multi-step purification strategy involving solvent extraction, silica gel column chromatography, gel filtration, and preparative high-performance liquid chromatography (HPLC). This guide is intended to provide researchers with a comprehensive workflow for obtaining high-purity this compound for further biological and pharmacological studies.
Introduction
Diolmycins are a class of compounds produced by the soil isolate Streptomyces sp. WK-2955.[1] These compounds have demonstrated significant activity against Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry. This compound is structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[3] The isolation and purification of individual diolmycins are crucial for detailed structure-activity relationship studies and for the development of potential therapeutic agents. The following protocol outlines a robust and reproducible method for the isolation and purification of this compound.
Physicochemical Properties of Diolmycins
A summary of the physicochemical properties of the Diolmycin compounds is presented in Table 1. This information is critical for the development of appropriate extraction and chromatography methods.
| Compound | Molecular Formula | Molecular Weight | Appearance | Solubility |
| Diolmycin A1 | C18H19NO3 | 297.14 | Colorless powder | Soluble in Methanol, DMSO; Insoluble in Chloroform |
| Diolmycin A2 | C18H19NO3 | 297.35 | - | - |
| Diolmycin B1 | - | - | - | - |
| This compound | - | - | - | - |
Table 1. Physicochemical Properties of Diolmycins. (Note: Specific data for this compound appearance and solubility were not detailed in the provided search results, but are expected to be similar to Diolmycin A1 based on their structural similarities.)[2]
Experimental Protocols
The isolation and purification of this compound is a multi-step process that begins with the extraction from the fermentation broth, followed by several chromatographic steps to separate the different Diolmycin congeners.
Fermentation Broth Extraction
The initial step involves the separation of the Diolmycin compounds from the fermentation broth.
-
Procedure:
-
Centrifuge the Streptomyces sp. WK-2955 fermentation broth to separate the supernatant and the mycelial cake.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Extract the mycelial cake with a polar organic solvent, such as acetone or methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Silica Gel Column Chromatography
The crude extract is subjected to silica gel column chromatography for initial fractionation.
-
Stationary Phase: Silica Gel (e.g., 70-230 mesh)
-
Mobile Phase: A gradient of chloroform and methanol is typically used. The polarity is gradually increased to elute compounds with increasing polarity.
-
Procedure:
-
Prepare a silica gel column of appropriate dimensions.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Diolmycins.
-
Pool the fractions containing the compounds of interest.
-
Gel Filtration Chromatography (Sephadex LH-20)
Fractions enriched with Diolmycins are further purified by gel filtration to separate compounds based on their molecular size.
-
Stationary Phase: Sephadex LH-20
-
Mobile Phase: Methanol is a commonly used solvent for Sephadex LH-20 chromatography.
-
Procedure:
-
Swell the Sephadex LH-20 beads in the mobile phase and pack the column.
-
Concentrate the pooled fractions from the silica gel chromatography step.
-
Load the concentrated sample onto the Sephadex LH-20 column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor by TLC or HPLC.
-
Pool the fractions containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain high-purity this compound is preparative HPLC.
-
Column: A reversed-phase C18 column is suitable for the separation of these moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for reversed-phase HPLC.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.
-
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Dissolve the enriched this compound fraction in the mobile phase.
-
Inject the sample onto the column.
-
Run a gradient elution to separate this compound from other remaining impurities and Diolmycin congeners.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Data Presentation
The following table summarizes the key parameters for each purification step. (Note: The values presented are representative and may require optimization for specific experimental conditions).
| Purification Step | Stationary Phase | Mobile Phase/Solvent System | Elution Mode | Purity (Target) | Yield (Target) |
| Extraction | - | Ethyl Acetate & Acetone | - | - | >90% (crude) |
| Silica Gel Chromatography | Silica Gel | Chloroform-Methanol Gradient | Gradient | 20-40% | 50-70% |
| Gel Filtration | Sephadex LH-20 | Methanol | Isocratic | 60-80% | 80-90% |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water Gradient | Gradient | >98% | 70-80% |
Table 2. Summary of Purification Protocol Parameters.
Visualizations
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Isolation and Purification.
Conclusion
The protocol described in this application note provides a comprehensive and systematic approach for the isolation and purification of this compound from the fermentation broth of Streptomyces sp. WK-2955. The combination of solvent extraction and multiple chromatographic techniques ensures the attainment of high-purity this compound, which is essential for its further investigation as a potential therapeutic agent. The provided workflow and tabulated data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Diolmycin Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of stereoisomers is a critical step in the development of pharmaceuticals, as different enantiomers and diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Diolmycin, a novel antibiotic, possesses multiple chiral centers, leading to the existence of several stereoisomers. To ensure the safety and efficacy of Diolmycin-based therapeutics, the development of robust analytical methods for the separation and quantification of its stereoisomers is paramount.
This document provides a comprehensive overview of potential High-Performance Liquid Chromatography (HPLC) methods for the separation of Diolmycin stereoisomers. Due to the novelty of Diolmycin, this application note outlines a systematic approach to chiral method development based on established principles of stereoisomer separation.[1][2][3][4] The protocols and strategies described herein are intended to serve as a starting point for researchers working on the analysis of Diolmycin and other similar chiral compounds.
Core Principles of Chiral HPLC Separation
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[1][4] These stationary phases create a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to different retention times. The selection of an appropriate CSP is the most crucial step in developing a chiral separation method.[1] The main classes of CSPs include:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and versatility. They can be used in normal-phase, reversed-phase, and polar organic modes.
-
Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin, teicoplanin, and ristocetin A.[5][6][7] They are particularly effective for the separation of chiral acids, amines, and other polar compounds, often in reversed-phase or polar organic modes.[5][6]
-
Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation.[1][8] They are typically used in reversed-phase mode.
Experimental Workflow for Chiral Method Development
The development of a successful chiral HPLC method often involves a systematic screening of columns and mobile phases, followed by optimization of the most promising conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anticoccidial Efficacy Testing of Diolmycin B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry and livestock industry, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Diolmycin B2, a natural product isolated from Streptomyces sp., has demonstrated potential as an anticoccidial compound.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against Eimeria tenella, a common and pathogenic species affecting poultry. The described assays are fundamental for screening potential anticoccidial drugs, determining their effective concentrations, and assessing their cytotoxicity to host cells.
Data Presentation
The anticoccidial activity of this compound and related compounds against Eimeria tenella in an in vitro system using Baby Hamster Kidney (BHK-21) cells has been previously evaluated. The data is summarized in the table below.[1][2]
Table 1: In Vitro Anticoccidial Activity and Cytotoxicity of Diolmycins against Eimeria tenella in BHK-21 cells [1][2]
| Compound | Anticoccidial Activity (MIC, µg/mL)a | Cytotoxicity (MIC, µg/mL)b |
| Diolmycin A1 | 0.02 | 0.2 |
| Diolmycin A2 | 0.2 | 2.0 |
| Diolmycin B1 | 20 | >20 |
| This compound | 20 | >20 |
a Minimum inhibitory concentration at which no mature schizonts were observed. b Minimum inhibitory concentration at which host cell (BHK-21) damage was observed.
Experimental Protocols
The following protocols describe the necessary steps to evaluate the anticoccidial efficacy of this compound in vitro. These protocols are based on established methods for Eimeria research and can be adapted for high-throughput screening.
Preparation of Eimeria tenella Sporozoites
Viable sporozoites are essential for the initiation of in vitro assays.[3] This protocol outlines the steps for their purification.
Materials:
-
Sporulated Eimeria tenella oocysts
-
0.25% Trypsin solution
-
4% Sodium taurocholate solution
-
Phosphate-buffered saline (PBS), pH 7.6
-
Hanks' Balanced Salt Solution (HBSS)
-
Glass beads (1 mm diameter)
-
Centrifuge
-
Incubator (41°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Wash sporulated E. tenella oocysts three times with sterile PBS by centrifugation at 1,500 x g for 10 minutes.
-
Resuspend the oocyst pellet in PBS.
-
To release sporocysts, mechanically disrupt the oocysts by vortexing with an equal volume of 1 mm glass beads for 3-5 minutes.
-
Separate the sporocysts from the oocyst debris by centrifugation and wash the sporocyst pellet with HBSS.
-
For excystation, incubate the sporocysts in an equal volume of a freshly prepared solution of 0.25% trypsin and 4% sodium taurocholate in PBS (pH 7.6) at 41°C for 60-90 minutes, with gentle agitation.
-
Monitor the release of sporozoites every 30 minutes using a light microscope.
-
Once a significant number of sporozoites are released, stop the reaction by adding cold HBSS.
-
Purify the sporozoites from the remaining sporocysts and debris by passing the suspension through a sterile nylon wool column.
-
Wash the purified sporozoites three times with HBSS by centrifugation at 1,000 x g for 10 minutes.
-
Resuspend the final sporozoite pellet in the appropriate cell culture medium for immediate use in the assays.
-
Determine the viability and concentration of the sporozoites using a hemocytometer and trypan blue exclusion.
Sporozoite Invasion Inhibition Assay
This assay determines the effect of this compound on the ability of sporozoites to invade host cells.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Purified Eimeria tenella sporozoites
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well cell culture plates
-
Incubator (41°C, 5% CO2)
-
DNA extraction kit
-
qPCR reagents and instrument
Procedure:
-
Seed MDBK cells into 24-well plates and culture until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Pre-incubate the purified sporozoites with the different concentrations of this compound for 1 hour at 41°C.
-
After pre-incubation, wash the sporozoites to remove the compound.
-
Infect the confluent MDBK cell monolayers with the treated sporozoites at a multiplicity of infection (MOI) of 1:1 (sporozoite:host cell).
-
Incubate the infected cells for 2-4 hours at 41°C and 5% CO2 to allow for invasion.
-
After the invasion period, wash the monolayers gently with PBS to remove any non-invaded sporozoites.
-
Extract total DNA from the infected cells using a commercial DNA extraction kit.
-
Quantify the number of invaded sporozoites by performing a quantitative PCR (qPCR) targeting an Eimeria-specific gene (e.g., 5S rRNA).
-
Calculate the percentage of invasion inhibition for each concentration of this compound relative to the no-treatment control.
Intracellular Proliferation Inhibition Assay
This assay assesses the effect of this compound on the development of the parasite within the host cells.
Materials:
-
MDBK cells in 24-well plates infected with Eimeria tenella sporozoites (as prepared in the invasion assay)
-
Complete cell culture medium
-
This compound stock solution
-
Incubator (41°C, 5% CO2)
-
DNA extraction kit
-
qPCR reagents and instrument
Procedure:
-
After the initial 2-4 hour invasion period (as described in the invasion assay), wash the infected MDBK cell monolayers to remove non-invaded sporozoites.
-
Add fresh complete cell culture medium containing serial dilutions of this compound to the infected cells. Include a vehicle control and a no-treatment control.
-
Incubate the plates for 48-72 hours at 41°C and 5% CO2 to allow for intracellular development of the parasite into schizonts.
-
At the end of the incubation period, extract total DNA from the cells.
-
Quantify the parasite load by qPCR targeting an Eimeria-specific gene. An increase in DNA copies in the no-treatment control over time indicates successful parasite replication.
-
Calculate the percentage of proliferation inhibition for each this compound concentration by comparing the parasite DNA levels to the no-treatment control.
Host Cell Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed anticoccidial effect of this compound is due to its direct action on the parasite or a result of toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MDBK cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MDBK cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a no-treatment control.
-
Incubate the plate for 24-48 hours at 41°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for a further 4 hours.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the no-treatment control.
Visualizations
To better illustrate the experimental processes and biological context, the following diagrams are provided.
References
Culturing BHK-21 Cells for Eimeria tenella Infection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eimeria tenella, an intracellular protozoan parasite, is a significant pathogen in the poultry industry, causing coccidiosis. In vitro models are essential for studying the parasite's biology and for the development of new anticoccidial drugs. The Baby Hamster Kidney (BHK-21) cell line provides a robust and reproducible system for these studies. This document provides detailed protocols for the culture of BHK-21 cells, the preparation of Eimeria tenella sporozoites, and the execution of in vitro infection assays.
Data Presentation
Table 1: BHK-21 Cell Culture Parameters
| Parameter | Recommended Value | Notes |
| Growth Medium | DMEM or GMEM | Supplemented with 5-10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] |
| Culture Conditions | 37°C, 5% CO2 | In a humidified incubator. |
| Subculture Ratio | 1:3 to 1:6 | When cells reach 80-90% confluency. |
| Trypsin-EDTA | 0.25% | For cell detachment during passaging. |
| Doubling Time | Approximately 24-48 hours | Varies with culture conditions and cell density.[1] |
| Cryopreservation Medium | 90% FBS, 10% DMSO | For long-term storage in liquid nitrogen. |
Table 2: Eimeria tenella Sporozoite Preparation and Infection
| Parameter | Recommended Value | Notes |
| Oocyst Sporulation | 2.5% Potassium Dichromate | At room temperature with aeration for 48-72 hours. |
| Sporozoite Excystation Buffer | 0.75% Sodium Taurodeoxycholate, 0.25% Trypsin in PBS | Incubation at 41°C for 60-90 minutes. |
| Sporozoite Purification | DE-52 cellulose or nylon wool column chromatography | To separate sporozoites from oocyst and sporocyst debris.[2] |
| Infection Medium | DMEM with 2% FBS | Lower serum concentration is often used during infection to reduce potential interference. |
| Multiplicity of Infection (MOI) | 1:1 to 5:1 (sporozoites:cells) | Optimal MOI should be determined empirically for specific experimental goals. |
| Infection Incubation | 41°C, 5% CO2 | For at least 2 hours to allow for parasite invasion. |
Table 3: Quantification of Eimeria tenella Infection in BHK-21 Cells (Representative Data)
| Time Post-Infection (hours) | MOI 1:1 (% Infected Cells) | MOI 3:1 (% Infected Cells) | qPCR (Parasite genomes/100 host cells) - MOI 3:1 |
| 2 | 5-10% | 15-25% | 10-20 |
| 24 | 10-15% | 30-40% | 50-80 |
| 48 | 15-20% | 40-50% | 200-300 |
| 72 | 10-15% (some host cell lysis) | 30-40% (significant host cell lysis) | 500-700 |
Note: The data in Table 3 are representative and may vary depending on the specific experimental conditions, including the strain of E. tenella and the passage number of the BHK-21 cells. Researchers should perform their own experiments to determine these values for their system.
Experimental Protocols
Protocol 1: Culturing BHK-21 Cells
-
Thawing Cryopreserved BHK-21 Cells:
-
Rapidly thaw a cryovial of BHK-21 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours.
-
-
Maintaining and Passaging BHK-21 Cells:
-
Observe the cells daily under a microscope. Cells should be passaged when they reach 80-90% confluency.[1]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate Buffered Saline (PBS).
-
Add 1 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Add 4 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks with 1-2 x 10^6 viable cells in 10-12 mL of complete growth medium.
-
Protocol 2: Preparation of Eimeria tenella Sporozoites
-
Oocyst Sporulation:
-
Harvest unsporulated oocysts from the feces of infected chickens.
-
Wash the oocysts by repeated centrifugation and resuspension in water.
-
Resuspend the oocysts in 2.5% potassium dichromate solution.
-
Incubate at room temperature with gentle aeration for 48-72 hours to allow for sporulation.
-
Monitor sporulation microscopically.
-
-
Sporozoite Excystation:
-
Wash the sporulated oocysts with sterile PBS to remove the potassium dichromate.
-
Break the oocyst walls by grinding with 0.5 mm glass beads for 1-2 minutes.[3]
-
Incubate the broken oocysts in an excystation solution containing 0.75% sodium taurodeoxycholate and 0.25% trypsin in PBS at 41°C for 60-90 minutes with gentle agitation.[4] This will release the sporocysts.
-
To release sporozoites from the sporocysts, continue the incubation in the same solution.
-
-
Sporozoite Purification:
-
Pass the excystation mixture through a DE-52 cellulose or nylon wool column to separate the sporozoites from oocyst and sporocyst debris.[2]
-
Elute the sporozoites with PBS.
-
Wash the purified sporozoites by centrifugation at 500 x g for 10 minutes and resuspend in infection medium (DMEM with 2% FBS).
-
Determine the sporozoite concentration using a hemocytometer.
-
Protocol 3: Eimeria tenella Infection of BHK-21 Cells
-
Seeding BHK-21 Cells:
-
Seed BHK-21 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^4 cells/well).
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Infection:
-
On the day of infection, aspirate the growth medium from the wells.
-
Wash the cell monolayer once with sterile PBS.
-
Prepare a suspension of purified sporozoites in infection medium at the desired MOI.
-
Add 200 µL of the sporozoite suspension to each well.
-
Incubate the plates at 41°C, 5% CO2 for at least 2 hours to allow for parasite invasion.
-
-
Post-Infection Maintenance and Analysis:
-
After the initial 2-hour incubation, gently wash the monolayers twice with PBS to remove unattached sporozoites.
-
Add fresh infection medium to each well.
-
Incubate the plates at 41°C, 5% CO2 for the desired duration of the experiment.
-
At selected time points, the infection can be assessed using various methods.
-
Protocol 4: Quantification of Eimeria tenella Infection
-
Microscopic Quantification:
-
Fix the infected cell monolayers with methanol for 10 minutes.
-
Stain the cells with Giemsa stain or perform an immunofluorescence assay (IFA) using antibodies against Eimeria tenella antigens.[5][6][7]
-
Count the number of infected cells and the total number of cells in several random fields of view to determine the percentage of infected cells.
-
-
Quantitative PCR (qPCR):
-
At the desired time points, aspirate the medium and wash the cells with PBS.
-
Extract total DNA from the infected cells using a commercial DNA extraction kit.
-
Perform qPCR using primers specific for an Eimeria tenella gene (e.g., ITS-1 or a house-keeping gene) and a host cell gene for normalization.[8]
-
The relative or absolute number of parasite genomes can be calculated based on a standard curve.
-
Visualizations
Caption: Workflow for Eimeria tenella infection of BHK-21 cells.
Caption: Key events in Eimeria tenella invasion of a host cell.
Caption: Host cell signaling pathways affected by E. tenella.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Eimeria sporozoites by DE-52 anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. :: Parasites, Hosts and Diseases [parahostdis.org]
- 4. Eimeria: Navigating complex intestinal ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of host vimentin on Eimeria tenella sporozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Diolmycin B2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic techniques and protocols for the structure elucidation of Diolmycin B2, a natural product with potential therapeutic applications. The methodologies and representative data presented herein are intended to serve as a guide for the analysis of this compound and other similar small molecules.
Introduction
This compound, a member of the diolmycin family of compounds, was first isolated from Streptomyces sp. WK-2955.[1] Early spectroscopic analysis established its structure as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[2] The accurate and unambiguous determination of its chemical structure is a prerequisite for further investigation into its biological activity, mechanism of action, and potential for drug development.
This document outlines the application of a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy, for the complete structure elucidation of this compound. Detailed experimental protocols and representative data are provided to facilitate the replication of these methods in a laboratory setting.
Spectroscopic Data Summary
The following table summarizes the representative spectroscopic data for this compound. This data is compiled based on the known structure and typical values for analogous compounds, and serves as a reference for experimental verification.
| Technique | Parameter | Representative Value |
| HR-ESI-MS | Molecular Formula | C₁₆H₁₈O₄ |
| Calculated m/z [M+H]⁺ | 275.1283 | |
| Observed m/z [M+H]⁺ | 275.1280 | |
| ¹H NMR | δ (ppm) | See Table 2 |
| ¹³C NMR | δ (ppm) | See Table 2 |
| UV-Vis | λmax (nm) | 225, 278 |
| IR | ν (cm⁻¹) | 3350 (br), 2920, 1610, 1515, 1230, 830 |
Table 1: Summary of Representative Spectroscopic Data for this compound.
| Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 1/4 | 2.75 (dd, 13.5, 8.5, 2H) | 41.5 |
| 2/3 | 3.80 (m, 2H) | 74.0 |
| 1'/1'' | - | 130.0 |
| 2'/2'', 6'/6'' | 7.05 (d, 8.5, 4H) | 130.5 |
| 3'/3'', 5'/5'' | 6.70 (d, 8.5, 4H) | 115.0 |
| 4'/4'' | - | 156.0 |
| OH (phenolic) | 9.20 (s, 2H) | - |
| OH (alcoholic) | 4.50 (d, 4.0, 2H) | - |
Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound.
Experimental Protocols
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Objective: To determine the elemental composition and exact mass of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Gas Flow: Set according to instrument specifications.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in high-resolution mode.
-
Data Analysis: Process the acquired spectrum to determine the accurate mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured m/z value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and stereochemistry of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse width.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse width.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Utilize standard instrument parameters for these experiments.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To identify the presence of chromophores in the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance below 1.0.
-
Data Acquisition: Scan the sample from 200 to 400 nm, using the solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Protocol:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or prepare a KBr pellet containing a small amount of the sample.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), aromatic C-H, and C=C bonds.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Key COSY and HMBC correlations for the structure of this compound.
References
Application Notes & Protocols: Development of a Stable Formulation for Diolmycin B2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diolmycin B2, a polyketide-like natural product with potential biological activity, presents formulation challenges due to its inherent instability.[1] This document provides a comprehensive guide to developing a stable formulation of this compound for research purposes. It outlines protocols for characterizing the physicochemical properties of this compound, conducting forced degradation studies to identify degradation pathways, and developing a stability-indicating analytical method. Furthermore, it details strategies for formulation development, including the selection of appropriate excipients to enhance stability. The protocols provided herein are intended as a foundational framework that can be adapted based on experimental findings.
Introduction to this compound
This compound is a stereoisomer of Diolmycin B1 and an analog of Diolmycins A1 and A2, which have demonstrated anticoccidial activity.[1][2] Its chemical structure, C16H18O4, contains phenolic hydroxyl groups, which are susceptible to oxidation.[3] The development of a stable formulation is therefore critical for preserving its biological activity and ensuring the reliability of research findings. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methodologies for stabilizing phenolic and polyketide-like compounds.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing a stable formulation.
Protocol 2.1: Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Methodology:
-
Prepare saturated solutions of this compound in a range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, propylene glycol, polyethylene glycol 400, and dimethyl sulfoxide (DMSO)).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express solubility in mg/mL or µg/mL.
Data Presentation:
| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| Water | 7.4 | 25 | To be determined |
| PBS | 7.4 | 25 | To be determined |
| Ethanol | - | 25 | To be determined |
| Propylene Glycol | - | 25 | To be determined |
| PEG 400 | - | 25 | To be determined |
| DMSO | - | 25 | To be determined |
Forced Degradation Studies
Forced degradation studies are essential to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Protocol 3.1: Forced Degradation of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 1, 3, and 7 days.
-
Photodegradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for 24, 48, and 72 hours.
-
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a developed stability-indicating HPLC method to quantify the remaining this compound and to observe the formation of degradation products.
Data Presentation:
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 | To be determined | To be determined |
| 0.1 M NaOH | 24 hours | 60 | To be determined | To be determined |
| 3% H₂O₂ | 24 hours | RT | To be determined | To be determined |
| Thermal (Solid) | 7 days | 60 | To be determined | To be determined |
| Thermal (Solution) | 7 days | 60 | To be determined | To be determined |
| Photolytic (UV) | 72 hours | RT | To be determined | To be determined |
Development of a Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
Protocol 4.1: HPLC Method Development
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and the peaks of any degradation products formed during forced degradation studies.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation:
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be determined (e.g., 10-90% B in 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined (λmax) |
| Injection Volume | 10 µL |
Formulation Development Strategies
Based on the physicochemical characterization and degradation studies, a suitable formulation can be developed to enhance the stability of this compound.
Protocol 5.1: Excipient Screening for a Liquid Formulation
Objective: To identify excipients that can stabilize this compound in a solution formulation.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent system identified in Protocol 2.1.
-
Prepare formulations containing this compound and various excipients, including:
-
Antioxidants: Ascorbic acid (0.1%), Butylated hydroxytoluene (BHT) (0.02%).
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) (0.05%).
-
Solubilizing/Encapsulating Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD) (5-10%), Maltodextrin (10-20%).
-
-
Include a control formulation without any stabilizing excipients.
-
Store the formulations under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) using the validated stability-indicating HPLC method.
-
Compare the degradation rate of this compound in the presence of different excipients to the control.
Data Presentation:
| Formulation | Excipient | Concentration (%) | % this compound Remaining (4 weeks at 40°C) |
| F1 (Control) | None | - | To be determined |
| F2 | Ascorbic Acid | 0.1 | To be determined |
| F3 | BHT | 0.02 | To be determined |
| F4 | EDTA | 0.05 | To be determined |
| F5 | HP-β-CD | 10 | To be determined |
| F6 | Maltodextrin | 20 | To be determined |
Visualizations
Caption: Workflow for Developing a Stable this compound Formulation.
Caption: Hypothetical MAPK/ERK Signaling Pathway Modulated by this compound.
Conclusion
The development of a stable formulation for this compound is a multifaceted process that requires a systematic approach. The protocols outlined in these application notes provide a roadmap for researchers to characterize the compound, understand its degradation patterns, develop a robust analytical method, and screen for stabilizing excipients. By following these guidelines, researchers can develop a stable formulation of this compound, thereby ensuring the integrity and reproducibility of their preclinical research. It is important to reiterate that these are generalized protocols and may require significant optimization based on the empirical data obtained for this compound.
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H18O4 | CID 10061890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental design for in vivo testing of Diolmycin B2 in animal models
Topic: Experimental Design for In Vivo Testing of Diolmycin B2 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, a novel compound with putative antimicrobial properties. The protocols outlined below are designed to assess the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of bacterial infection. Given the limited existing data on this compound, a systematic and stepwise approach is recommended, starting with preliminary toxicity studies before proceeding to efficacy models.
General Considerations for In Vivo Studies
Successful in vivo testing requires careful planning and adherence to ethical guidelines for animal research. Key considerations include the selection of an appropriate animal model, the bacterial pathogen, and relevant clinical endpoints. Mouse models are widely used in infectious disease research due to their genetic tractability and physiological similarities to humans. The choice of mouse strain can be critical, as different strains exhibit varying susceptibility to specific pathogens.[1]
Experimental Protocols
Acute Toxicity Study (Dose-Ranging Study)
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Animal Model: Healthy BALB/c mice, 6-8 weeks old, both sexes.
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to several groups (n=5 per group), including a vehicle control group and multiple this compound dose groups.
-
Drug Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral) in a single dose. The vehicle control group receives the vehicle alone.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur, mortality) at regular intervals for up to 14 days.
-
Data Collection: Record body weights daily for the first week and then weekly. Perform gross necropsy on all animals at the end of the study. Collect blood for clinical chemistry and hematology, and major organs for histopathological analysis.
Data Presentation:
| Dose Group (mg/kg) | Vehicle Control | 1 | 5 | 10 | 25 | 50 | 100 |
| Mortality (%) | 0 | 0 | 0 | 0 | 20 | 60 | 100 |
| Mean Body Weight Change (%) | +5 | +4 | +3 | +1 | -5 | -15 | -25 |
| Key Clinical Signs | Normal | Normal | Normal | Normal | Lethargy | Lethargy, Piloerection | Severe Lethargy, Ataxia |
Murine Model of Bacterial Sepsis
Objective: To evaluate the efficacy of this compound in a systemic bacterial infection model.
Animal Model: BALB/c mice, 6-8 weeks old.
Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) or a relevant Gram-negative bacterium like Pseudomonas aeruginosa.
Methodology:
-
Infection: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
Grouping:
-
Group 1: Vehicle Control (infected, untreated)
-
Group 2: this compound (low dose)
-
Group 3: this compound (medium dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive Control (e.g., vancomycin for MRSA)
-
-
Treatment: Administer this compound or the positive control antibiotic at specified time points post-infection (e.g., 1 and 12 hours).
-
Efficacy Endpoints:
-
Survival: Monitor and record survival rates over 7-14 days.
-
Bacterial Load: At a predetermined time point (e.g., 24 or 48 hours), euthanize a subset of animals from each group and determine the bacterial load (CFU/g) in blood, spleen, and liver.
-
Inflammatory Cytokines: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum.
-
Data Presentation:
| Treatment Group | Survival Rate (%) | Bacterial Load in Spleen (log10 CFU/g) | Serum TNF-α (pg/mL) |
| Vehicle Control | 0 | 7.5 ± 0.8 | 1500 ± 250 |
| This compound (Low Dose) | 20 | 6.2 ± 0.6 | 1100 ± 200 |
| This compound (Medium Dose) | 60 | 4.8 ± 0.5 | 600 ± 150 |
| This compound (High Dose) | 80 | 3.1 ± 0.4 | 300 ± 100 |
| Positive Control | 90 | 2.5 ± 0.3 | 250 ± 75 |
Cutaneous Abscess Model
Objective: To assess the efficacy of this compound in a localized soft tissue infection. This model allows for the study of chronic or progressive infections.[2]
Animal Model: C57BL/6 mice, 6-8 weeks old.
Pathogen: Staphylococcus aureus or Pseudomonas aeruginosa.
Methodology:
-
Infection: Induce a subcutaneous abscess by injecting the bacterial suspension into the flank of the mice.[2]
-
Grouping: Similar to the sepsis model, include vehicle control, this compound dose groups, and a positive control.
-
Treatment: Administer treatment systemically or topically, depending on the intended clinical application.
-
Efficacy Endpoints:
-
Abscess Size: Measure the abscess diameter daily.
-
Bacterial Load: At the end of the study, excise the abscess and homogenize the tissue to determine the bacterial load (CFU/g).
-
Histopathology: Analyze the abscess tissue for signs of inflammation and tissue damage.
-
In Vivo Imaging: If using a bioluminescent bacterial strain, monitor the infection in real-time using an in vivo imaging system (IVIS).[3]
-
Data Presentation:
| Treatment Group | Abscess Diameter on Day 7 (mm) | Bacterial Load in Abscess (log10 CFU/g) |
| Vehicle Control | 12 ± 2 | 8.1 ± 0.7 |
| This compound (Low Dose) | 9 ± 1.5 | 6.9 ± 0.6 |
| This compound (Medium Dose) | 6 ± 1 | 5.2 ± 0.5 |
| This compound (High Dose) | 3 ± 0.5 | 3.8 ± 0.4 |
| Positive Control | 2 ± 0.5 | 3.1 ± 0.3 |
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
This diagram illustrates a hypothetical mechanism where this compound inhibits a bacterial quorum sensing pathway, a common regulator of virulence factors.
References
Methods for Assessing Schizont Development in Eimeria tenella Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative assessment of Eimeria tenella schizont development in in-vitro cultures. These methods are essential for basic research into the parasite's biology, understanding host-parasite interactions, and for the screening and development of novel anticoccidial drugs.
Eimeria tenella, an apicomplexan parasite, is a primary cause of coccidiosis in poultry, leading to significant economic losses worldwide.[1][2] The parasite has a complex life cycle, with a critical intracellular asexual replication phase known as schizogony, where sporozoites develop into schizonts that produce numerous merozoites.[3] The ability to accurately quantify schizont development in vitro is crucial for evaluating the efficacy of potential drug candidates and understanding the parasite's developmental biology.
In-vitro cultivation of E. tenella has traditionally been challenging, with primary avian epithelial cells showing low efficiency in supporting the complete life cycle.[4][5][6] However, immortalized cell lines, particularly Madin-Darby Bovine Kidney (MDBK) cells, have proven to be a reliable and reproducible system for studying the first round of schizogony.[4][5][6][7] More recently, chicken intestinal organoids have emerged as a promising model capable of supporting the entire endogenous life cycle of E. tenella, including schizogony and gametogony.[1][2]
This document outlines two primary methodologies for assessing schizont development: microscopy-based analysis and molecular quantification using quantitative PCR (qPCR).
Microscopy-Based Assessment of Schizont Development
Microscopic evaluation allows for the direct visualization and enumeration of intracellular parasite stages. The use of fluorescently labeled E. tenella strains greatly enhances the accuracy and efficiency of this method.
Protocol: Semi-Automated Image Analysis of Fluorescent Schizonts
This protocol describes the quantification of schizont development using a fluorescent E. tenella strain and semi-automated image analysis software.
Materials:
-
MDBK cells (or other suitable host cells)
-
Culture medium (e.g., DMEM)
-
Fluorescently labeled Eimeria tenella sporozoites (e.g., YFP-expressing strain)
-
24-well or 96-well culture plates
-
Inverted fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed MDBK cells into the wells of a culture plate to achieve a confluent monolayer at the time of infection.
-
Sporozoite Infection: Infect the MDBK cell monolayer with fluorescently labeled E. tenella sporozoites.
-
Incubation: Incubate the infected cells at 41°C in a 5% CO2 atmosphere.
-
Image Acquisition: At desired time points post-infection (e.g., 24, 48, 72 hours), capture fluorescent and bright-field images of multiple fields of view per well using an inverted fluorescence microscope.
-
Image Analysis:
-
Open the captured fluorescent images in ImageJ or a similar program.
-
Set a consistent threshold to distinguish the fluorescent signal of the parasites from the background.
-
Use the "Analyze Particles" function to automatically count the number of schizonts and measure their total area.
-
-
Data Analysis: Calculate the average number of schizonts and the mean schizont area per field of view for each experimental condition.
Data Presentation:
| Time Post-Infection (hours) | Average Number of Schizonts per Field | Average Schizont Area (μm²) |
| 24 | 150 ± 25 | 50 ± 10 |
| 48 | 350 ± 40 | 150 ± 20 |
| 72 | 200 ± 30 (merozoite release) | 100 ± 15 |
Note: The data in the table are representative and will vary depending on experimental conditions.
Molecular Assessment of Schizont Development using qPCR
Quantitative PCR (qPCR) is a highly sensitive and reproducible method for quantifying parasite replication by measuring the amount of parasite DNA in a sample.[4][5][7] This technique allows for the tracking of parasite development over time.[5][6]
Protocol: Quantification of E. tenella Genomic DNA by qPCR
This protocol outlines the steps for quantifying E. tenella schizont development in cell culture by measuring the increase in parasite genomic DNA.
Materials:
-
Infected cell cultures from the microscopy protocol
-
DNA extraction kit
-
qPCR instrument (e.g., Bio-Rad CFX96)
-
qPCR master mix
-
Eimeria-specific primers and probe (e.g., targeting the ITS1 region or a SCAR marker)[3][8]
-
Purified E. tenella genomic DNA for standard curve
Procedure:
-
Sample Collection: At various time points post-infection, wash the infected cell monolayers with PBS and lyse the cells to release parasite and host cell DNA.
-
DNA Extraction: Extract total genomic DNA from the cell lysates using a commercial DNA extraction kit.
-
Standard Curve Preparation: Prepare a serial dilution of purified E. tenella genomic DNA with known concentrations to generate a standard curve.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing qPCR master mix, Eimeria-specific primers, a probe, and the extracted DNA sample or standard.
-
Include no-template controls to check for contamination.
-
-
qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Generate a standard curve by plotting the Cq values against the logarithm of the known DNA concentrations.
-
Use the standard curve to determine the amount of E. tenella DNA in each experimental sample based on its Cq value. The number of haploid genomes can be calculated, which is equivalent to the number of individual parasites.[4][7]
-
Data Presentation:
| Time Post-Infection (hours) | E. tenella Genome Copies per Well (Log10) | Fold Increase from 2hpi |
| 2 | 4.5 ± 0.2 | 1 |
| 24 | 4.8 ± 0.3 | 2 |
| 48 | 6.1 ± 0.4 | 40 |
| 72 | 6.5 ± 0.5 | 100 |
Note: The data in the table are representative and will vary depending on experimental conditions.
Application in Drug Screening
These in-vitro assays are powerful tools for the high-throughput screening of potential anticoccidial compounds.[3][4][7] The effect of a drug on schizont development can be assessed by comparing the number or growth of schizonts in treated versus untreated control cultures.
Protocol: In-Vitro Anticoccidial Drug Efficacy Assay
This protocol describes how to evaluate the inhibitory effect of a compound on E. tenella schizont development.
Procedure:
-
Prepare Drug Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Treatment:
-
Pre-incubation: Incubate sporozoites with the drug for a defined period before adding them to the host cell monolayer.[4]
-
Post-infection treatment: Add the drug to the culture medium at different time points after sporozoite invasion.
-
-
Assessment: After the desired incubation period, assess schizont development using either the microscopy-based method or the qPCR method described above.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits schizont development by 50%).
Data Presentation:
| Compound Concentration (µg/mL) | Schizont Count (as % of Control) | E. tenella DNA (as % of Control) |
| 0 (Control) | 100% | 100% |
| 0.1 | 85% | 90% |
| 1 | 55% | 60% |
| 10 | 15% | 20% |
| 100 | 2% | 5% |
Note: The data in the table are representative and will vary depending on experimental conditions.
Visualizations
Caption: Workflow for in-vitro assessment of E. tenella schizont development.
References
- 1. doaj.org [doaj.org]
- 2. [PDF] Cultivating the endogenous life cycle of Eimeria tenella in chicken intestinal organoids. | Semantic Scholar [semanticscholar.org]
- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR (qPCR) for Eimeria tenella replication — Implications for experimental refinement and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Diolmycin B2 in Complex Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diolmycin B2 is a polyketide natural product isolated from Streptomyces sp. WK-2955, exhibiting notable anticoccidial activity.[1] Structurally identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol, its phenolic nature suggests potential broader biological activities, including anti-inflammatory and cytotoxic effects, through modulation of key cellular signaling pathways. Accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic studies, mechanism of action investigations, and overall drug development.
This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, it outlines potential signaling pathways that may be influenced by this compound based on its chemical structure.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound using the described LC-MS/MS method. These values should be optimized for specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ions (m/z) | To be determined by infusion of a standard |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes the extraction of this compound from plasma or serum samples using protein precipitation, a rapid and effective method for removing high-abundance proteins.
Materials:
-
Plasma or serum samples
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Thaw plasma/serum samples on ice.
-
Spike 100 µL of each sample, calibration standard, and quality control (QC) sample with 10 µL of the IS solution in a microcentrifuge tube.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Tissue Homogenates
This protocol details the extraction of this compound from tissue samples, which requires an initial homogenization step.
Materials:
-
Tissue samples (e.g., liver, tumor)
-
Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tissue homogenizer (e.g., bead beater, Dounce homogenizer)
-
This compound standard solution
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Weigh a portion of the tissue sample (e.g., 50-100 mg).
-
Add homogenization buffer at a fixed ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Use a 100 µL aliquot of the homogenate for the subsequent extraction.
-
Follow steps 2-12 from Protocol 1 for protein precipitation and sample preparation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Potential Signaling Pathway Modulation
Given that this compound is a phenolic compound, it may exert its biological effects by modulating signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The diagram below illustrates a hypothetical mechanism. Phenolic compounds have been shown to modulate a broad range of inflammation-associated signaling pathways.[2]
Conclusion
The protocols and data presented provide a robust framework for the quantification of this compound in complex biological samples. The use of LC-MS/MS offers the necessary sensitivity and selectivity for accurate pharmacokinetic and pharmacodynamic assessments. The proposed signaling pathway provides a testable hypothesis for future mechanism of action studies, guiding research into the therapeutic potential of this natural product. Method parameters should be carefully optimized for the specific analytical instrumentation and biological matrix used in any given study.
References
Troubleshooting & Optimization
Troubleshooting low bioactivity in Diolmycin B2 batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with batches of Diolmycin B2.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My latest batch of this compound is showing significantly lower bioactivity compared to previous batches. What are the potential causes?
A: Variations in bioactivity can stem from several factors. Consider the following possibilities:
-
Compound Integrity: Improper storage or handling may have led to degradation of the compound. This compound is soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO) but insoluble in chloroform.[1] Ensure it has been stored protected from light and at the recommended temperature.
-
Experimental Parameters: Inconsistencies in your experimental setup can significantly impact results. This includes variations in cell density, passage number, incubation time, and reagent concentrations. For antimicrobial assays, the inoculum size is a critical factor that can affect susceptibility results.[2]
-
Solvent Quality and Handling: The quality of the solvent used to dissolve this compound is crucial. Ensure you are using high-purity, anhydrous solvents. The final concentration of the solvent in your assay should also be consistent and non-toxic to your biological system.
-
Batch-to-Batch Variability: Natural products can have inherent batch-to-batch variability. It is advisable to qualify each new batch with a standard set of experiments.
2. Q: How can I troubleshoot the low bioactivity of my this compound?
A: A systematic approach to troubleshooting is recommended. The following workflow can help identify the source of the issue:
3. Q: What are the recommended storage and handling conditions for this compound?
-
Storage: Store as a solid at -20°C, desiccated, and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in high-purity DMSO or methanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment.
4. Q: Could the issue be with my assay? How can I validate my experimental system?
A: It is essential to validate your assay using a known positive control. For example, if you are performing an anticoccidial assay, use a compound with a well-characterized effect on Eimeria tenella. If your positive control also shows low activity, this points to a problem with the assay itself (e.g., cell health, reagent stability) rather than the this compound batch.
Data Summary
The bioactivity of this compound and related compounds against Eimeria tenella in an in-vitro assay using BHK-21 host cells has been documented.
| Compound | Minimum Effective Concentration (µg/mL)[1] | Cytotoxicity (µg/mL)[1] |
| Diolmycin A1 | 0.02 | 0.2 |
| Diolmycin A2 | 0.2 | 2.0 |
| Diolmycin B1 | 20 | Not Tested |
| This compound | 20 | Not Tested |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol provides a general framework for assessing the bioactivity of this compound against a microbial strain.
-
Materials: 96-well microtiter plate, appropriate broth medium (e.g., Mueller-Hinton Broth), microbial culture, this compound stock solution, sterile diluent (e.g., broth or saline).
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the 96-well plate.
-
Add 50 µL of broth to wells in columns 2-12.
-
Add 100 µL of the highest concentration of this compound to the first well of each row being tested.
-
Transfer 50 µL from column 1 to column 2, mix well, and continue the serial dilution across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final desired concentration.
-
Add 50 µL of the bacterial inoculum to wells in columns 1-11.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of this compound that inhibits visible growth.
-
Hypothetical Signaling Pathway
While the specific molecular target and signaling pathway for this compound have not been fully elucidated, many antimicrobial compounds function by disrupting essential cellular processes. The following diagram illustrates a generalized pathway for a hypothetical antimicrobial agent that inhibits protein synthesis, a common mechanism of action for antibiotics derived from Streptomyces.[3]
References
How to address Diolmycin B2 instability in aqueous solutions
This technical support center provides guidance on addressing the potential instability of Diolmycin B2 in aqueous solutions. As specific stability data for this compound is limited in published literature, the following recommendations are based on the chemical properties of its structural motifs, namely the phenolic hydroxyl groups and the diol functionality, as well as general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in an aqueous buffer and the solution turned a yellowish/brownish color. What is happening?
A1: The color change in your this compound solution is likely due to oxidation of the phenolic hydroxyl groups present in its structure. Phenols are susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of trace metal ions. This oxidation can lead to the formation of colored quinone-type byproducts. To minimize this, it is recommended to prepare solutions using deoxygenated solvents, protect the solution from light, and store it at a low temperature.
Q2: I have observed a progressive loss of biological activity in my this compound stock solution over time. What could be the cause?
A2: A decline in the biological activity of your this compound solution suggests chemical degradation of the compound. The instability of this compound in aqueous solutions can be attributed to the oxidation of its phenol moieties, as mentioned in the previous question. It is crucial to handle and store the compound under conditions that minimize degradation to ensure the reproducibility of your experiments. Preparing fresh solutions for each experiment is the most reliable approach to ensure consistent activity.
Q3: What are the ideal storage conditions for this compound in its solid form and in solution?
A3: For solid this compound, it is advisable to store it in a tightly sealed container, protected from light and moisture, at -20°C or -80°C. For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, solutions should be kept at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquoting the stock solution in an organic solvent like DMSO and storing at -80°C may provide better stability than storing in an aqueous buffer. However, the stability in any specific solvent system should be validated.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions immediately before each experiment. If using a stock solution, perform a stability test to determine its viability over time. |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound. | Initially dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Rapid color change of the solution | Oxidation of the phenolic groups. | Prepare the solution using deoxygenated buffers. Work under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile, anhydrous DMSO to dissolve the compound completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: A General Workflow for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
-
Preparation of Test Solutions:
-
Prepare a fresh solution of this compound in your desired aqueous buffer at the working concentration.
-
Divide the solution into several aliquots in separate tubes.
-
-
Incubation Conditions:
-
Store the aliquots under different conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop, 37°C in an incubator).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
If a biological assay is the intended application, you can also test the biological activity of the solution at each time point.
-
-
Data Evaluation:
-
Plot the concentration or activity of this compound as a function of time for each condition to determine the rate of degradation.
-
Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: Hypothetical degradation pathway of this compound.
Minimizing off-target effects of Diolmycin B2 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of Diolmycin B2 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from Streptomyces sp.[1] Its chemical structure is threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[1] The primary reported biological activity of this compound and its analogs is anticoccidial, meaning it can inhibit the growth of coccidian parasites like Eimeria tenella.[2]
Table 1: Reported Biological Activity of Diolmycins
| Compound | Anticoccidial Activity (Minimum Effective Concentration, µg/mL) | Cytotoxicity (µg/mL) |
| Diolmycin A1 | 0.02 | 0.2 |
| Diolmycin A2 | 0.2 | 2.0 |
| Diolmycin B1 | 20 | Not Tested |
| This compound | 20 | Not Tested |
Source: Adapted from literature.[2]
Q2: What is the mechanism of action of this compound in mammalian cells?
The specific mechanism of action of this compound in mammalian cells has not been extensively characterized in publicly available literature. As a phenolic compound, it may possess antioxidant properties or interact with a variety of cellular proteins. Phenolic compounds have been reported to interfere with various cellular signaling pathways.[3] Further experimental validation is required to determine its precise molecular targets.
Q3: What are the potential off-target effects of this compound?
Given its phenolic structure, this compound may exhibit off-target effects common to this class of compounds. These can include:
-
Assay Interference: Phenolic compounds can interfere with certain assay readouts, such as those that are fluorescence- or absorbance-based.[4][5][6] This can be due to the compound's intrinsic fluorescence, its ability to aggregate, or its redox activity.[5][6]
-
Non-specific Toxicity: At higher concentrations, phenolic compounds can cause non-specific cytotoxicity through mechanisms like membrane disruption.[6]
-
Modulation of Multiple Signaling Pathways: Due to their chemical nature, phenolic compounds can interact with multiple proteins, leading to the modulation of various signaling pathways.[3]
Q4: How should I prepare and store this compound for cell-based assays?
-
Solubility: Information on the solubility of this compound is limited. It is advisable to first test its solubility in common solvents like DMSO or ethanol before preparing stock solutions.
-
Stability: The stability of this compound in cell culture media is not well-documented. Phenolic compounds can be sensitive to light and oxidation.[7][8][9] It is recommended to prepare fresh dilutions from a stock solution for each experiment and to store the stock solution at -20°C or -80°C, protected from light.
Troubleshooting Guides
General Assay-Related Issues
Q5: My results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: As mentioned in Q4, this compound may degrade in cell culture media.[7][8][9] Prepare fresh dilutions for each experiment.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered cellular responses.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
Cell Viability Assays (e.g., MTT, XTT)
Q6: I am observing an unexpected increase/decrease in signal in my MTT assay after treating with this compound. What should I do?
Phenolic compounds can directly interfere with tetrazolium-based assays.[10]
-
Direct Reduction of MTT: this compound, as a phenolic compound, may have reducing properties that can directly convert MTT to formazan, leading to a false-positive signal for cell viability.
-
Alternative Viability Assays: Consider using an alternative viability assay that is less susceptible to interference from colored or reducing compounds, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14]
Table 2: Troubleshooting MTT Assay with Phenolic Compounds
| Issue | Potential Cause | Suggested Solution |
| High background signal | Direct reduction of MTT by this compound. | Run a cell-free control with the compound. |
| Inconsistent readings | Precipitation of this compound at high concentrations. | Check for precipitate in the wells; use a lower concentration range. |
| Unexpected results | Interference with cellular metabolism. | Use an orthogonal assay (e.g., ATP-based) to confirm results. |
Western Blot Analysis
Q7: I am seeing unexpected changes in my protein of interest after this compound treatment in my Western Blot. How can I be sure this is a specific effect?
To confirm the specificity of the observed changes, consider the following:
-
Dose-Response and Time-Course: Perform experiments with a range of this compound concentrations and at different time points to see if the effect is dose- and time-dependent.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15][16][17][18]
-
Orthogonal Approaches: Use a different method to confirm the change in protein levels, such as qPCR to measure mRNA levels or immunocytochemistry to observe changes in protein localization.
Kinase Assays
Q8: I am using a fluorescence-based kinase assay and see inhibition with this compound. How do I rule out assay interference?
Phenolic compounds are known to interfere with fluorescence-based assays.[4][5]
-
Control for Autofluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
-
Use a Different Assay Format: If significant interference is observed, consider using a non-fluorescent assay format, such as a radiometric assay or a luminescence-based assay like ADP-Glo™.[19][20][21][22][23]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[24]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[25][26]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[25]
Protocol 3: General Kinase Inhibition Assay (Luminescence-based)
-
Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and ATP. Then add this compound at various concentrations. Include appropriate positive and negative controls.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.
-
ADP Detection: Add a reagent that converts the ADP generated from the kinase reaction into a luminescent signal (e.g., ADP-Glo™ Kinase Assay).[20][23]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal will be proportional to the amount of ADP produced and thus indicative of kinase activity.
Visualizations
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 3. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledge.lonza.com [knowledge.lonza.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 16. Troubleshooting tips for western blot | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. abcam.com [abcam.com]
- 23. biomolecularsystems.com [biomolecularsystems.com]
- 24. youtube.com [youtube.com]
- 25. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Resistance to Diolmycin B2 in Eimeria Strains
Disclaimer: As of October 2025, specific data on Diolmycin B2's mechanism of action and resistance in Eimeria strains is not available in the public domain. This technical support center provides a generalized framework for addressing drug resistance in Eimeria, based on established principles with other anticoccidial drugs. Researchers are advised to adapt these guidelines to their specific findings with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our in vivo poultry trials. Does this indicate resistance?
A1: Reduced efficacy is a strong indicator of potential resistance, but other factors should be considered. These can include issues with the feed formulation and drug dosage, the health and immune status of the birds, or the specific Eimeria species and strain present in your facility. It is crucial to first rule out these external factors before confirming resistance.
Q2: How can we confirm that the Eimeria strain has developed resistance to this compound?
A2: Confirmation of resistance requires a standardized laboratory test known as an Anticoccidial Sensitivity Test (AST). This test compares the efficacy of this compound against your field isolate versus a known drug-sensitive reference strain of the same Eimeria species.
Q3: What are the common mechanisms of drug resistance in Eimeria?
A3: Generally, Eimeria parasites develop resistance through several mechanisms:
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Altered Drug Target: A mutation in the protein or enzyme that the drug targets can prevent the drug from binding and exerting its effect.
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Alternative Metabolic Pathways: The parasite may develop or upregulate alternative biochemical pathways to bypass the one inhibited by the drug.[1][2]
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Decreased Drug Permeability/Increased Efflux: The parasite's cell membrane may change to reduce the uptake of the drug, or it may actively pump the drug out of the cell.[1][2]
Q4: Is resistance to this compound likely to be permanent in an Eimeria population?
A4: The stability of drug resistance varies. In some cases, if the drug pressure is removed, the Eimeria population may gradually revert to a more sensitive state over several generations, especially if the resistance mechanism confers a fitness cost to the parasite. However, some resistance mechanisms are stable and will persist in the population.
Q5: If we have this compound resistance, should we stop using it completely?
A5: Not necessarily. Strategic rotation of anticoccidial drugs is a common practice in the poultry industry to manage resistance.[3] You might consider using this compound in a "shuttle" or rotational program with other anticoccidials that have a different mechanism of action. This can help to reduce the selection pressure for this compound resistance.
Troubleshooting Guides
Guide 1: Investigating Reduced Efficacy of this compound
This guide provides a step-by-step approach for researchers who suspect the development of resistance to this compound.
Step 1: Verify Experimental Conditions
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Feed Analysis: Confirm the concentration of this compound in the medicated feed to ensure it is within the expected range.
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Animal Health: Assess the overall health and immune status of the poultry, as concurrent infections or stress can impact drug efficacy.
-
Eimeria Challenge: Ensure that the oocyst dose and species used for the challenge are consistent with previous experiments.
Step 2: Isolate and Propagate the Suspected Resistant Strain
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Collect fecal samples from birds showing signs of coccidiosis despite treatment with this compound.
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Isolate Eimeria oocysts from the feces and sporulate them.
-
Propagate the isolate in a small group of susceptible, unmedicated birds to obtain a sufficient number of oocysts for testing.
Step 3: Conduct an Anticoccidial Sensitivity Test (AST)
-
Perform a controlled in vivo study comparing the efficacy of this compound against your field isolate and a known sensitive reference strain.
-
Key parameters to measure include weight gain, lesion scores, and oocyst shedding.
-
Calculate an index of resistance, such as the Anticoccidial Index (ACI), to quantify the level of resistance.
Step 4: Preliminary Investigation of Resistance Mechanism
-
If resistance is confirmed, initial investigations into the mechanism can begin.
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In Vitro Assays: If an in vitro culture system for your Eimeria species is available, you can perform drug sensitivity assays to determine if the resistance is due to factors intrinsic to the parasite.
-
Molecular Analysis: Sequence the putative target gene of this compound (if known) in both the resistant and sensitive strains to look for mutations.
-
Transcriptomics/Metabolomics: Compare the gene expression and metabolite profiles of the resistant and sensitive strains to identify pathways that are differentially regulated.[4]
Data Presentation
Table 1: Interpreting the Anticoccidial Index (ACI)
| ACI Value | Interpretation | Recommended Action |
| >180 | Sensitive | Continue use of this compound as per protocol. |
| 120-179 | Reduced Sensitivity | Monitor efficacy closely. Consider use in a rotational program. |
| <120 | Resistant | Discontinue continuous use. Investigate alternative anticoccidials. |
Source: Adapted from general guidelines for Anticoccidial Sensitivity Tests.[2]
Table 2: Example Data from a Hypothetical Anticoccidial Sensitivity Test (AST) for this compound
| Treatment Group | Mean Weight Gain (g) | Mean Lesion Score | Mean Oocysts per Gram (OPG) |
| Uninfected, Unmedicated | 500 | 0 | 0 |
| Infected, Unmedicated | 350 | 3.5 | 5,000,000 |
| Infected, Medicated (Sensitive Strain) | 480 | 0.5 | 50,000 |
| Infected, Medicated (Field Isolate) | 380 | 2.8 | 3,500,000 |
Experimental Protocols
Protocol 1: Anticoccidial Sensitivity Test (AST)
Objective: To determine the sensitivity of an Eimeria field isolate to this compound.
Materials:
-
Coccidia-free broiler chickens (e.g., 1-day-old)
-
Standard broiler feed (medicated and unmedicated)
-
This compound
-
Sporulated oocysts of the Eimeria field isolate and a sensitive reference strain
-
Cages with wire floors
-
Equipment for measuring weight, scoring intestinal lesions, and counting oocysts
Methodology:
-
Animal Allocation: Randomly allocate chicks to different treatment groups (e.g., uninfected unmedicated, infected unmedicated, infected medicated with sensitive strain, infected medicated with field isolate). Each group should have a sufficient number of replicates.
-
Medication: Provide the medicated groups with feed containing the recommended concentration of this compound, starting 24 hours before infection.
-
Infection: On day 0, orally infect the chicks in the infected groups with a standardized dose of sporulated oocysts.
-
Data Collection:
-
Record body weight at the start and end of the experiment.
-
On a predetermined day post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid scoring system).
-
Collect fecal samples for several days post-infection to determine the total oocyst output per bird.
-
-
Analysis: Calculate the mean weight gain, lesion scores, and oocyst counts for each group. Use these values to calculate an Anticoccidial Index (ACI) or other relevant metrics to determine the level of resistance.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Hypothetical signaling pathway for this compound resistance.
Caption: General experimental workflow for resistance characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Integrated application of transcriptomics and metabolomics provides insight into the mechanism of Eimeria tenella resistance to maduramycin - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce cytotoxicity of Diolmycin B2 in host cells
Disclaimer: Information on strategies to specifically reduce the cytotoxicity of Diolmycin B2 in host cells is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established general strategies for reducing the cytotoxicity of natural products and other therapeutic compounds. These approaches may serve as a starting point for researchers working with this compound.
Troubleshooting Guide: High Host Cell Cytotoxicity with this compound
This guide addresses common issues researchers may encounter related to the host cell toxicity of this compound during in vitro experiments.
| Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| High background cytotoxicity in control (vehicle-treated) host cells. | 1. Solvent (e.g., DMSO) concentration is too high.2. Poor cell health or over-confluency.3. Contamination of cell culture. | 1. Ensure the final solvent concentration is non-toxic to the host cells (typically ≤ 0.5%). Perform a solvent toxicity titration curve.2. Use healthy, sub-confluent cells for experiments. Regularly check cell morphology.3. Test for mycoplasma and bacterial contamination. |
| Observed cytotoxicity at concentrations where anti-parasitic activity is not yet optimal. | 1. Narrow therapeutic window of this compound.2. High sensitivity of the host cell line. | 1. Explore drug delivery systems (e.g., liposomal or nanoparticle formulations) to potentially widen the therapeutic window.2. Consider using a different, more robust host cell line if experimentally feasible.3. Investigate combination therapy with another anti-parasitic agent to potentially use a lower, less toxic concentration of this compound. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in this compound stock solution.2. Inconsistent cell seeding density.3. Fluctuation in incubation times. | 1. Prepare fresh stock solutions regularly and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.2. Standardize cell seeding protocols and ensure even cell distribution in plates.3. Adhere strictly to predetermined incubation times for drug exposure. |
| Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis). | 1. The chosen cytotoxicity assay only measures one aspect of cell death (e.g., membrane integrity). | 1. Employ multiple cytotoxicity assays that measure different cellular events (e.g., metabolic activity, membrane leakage, and apoptosis markers).2. Perform an apoptosis-specific assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to differentiate between apoptotic and necrotic cell populations. |
Frequently Asked Questions (FAQs)
Formulation & Delivery Strategies
Q1: How can I reduce the cytotoxicity of this compound using formulation strategies?
A1: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles is a common strategy to reduce host cell toxicity.[1] These carriers can alter the pharmacokinetic profile of the drug, potentially leading to more targeted delivery to infected cells and reduced exposure of healthy host cells.[2]
Q2: What is the principle behind using liposomes to decrease toxicity?
A2: Liposomes are microscopic vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and hydrophobic drugs. By encapsulating this compound, its direct interaction with host cell membranes can be limited, thereby reducing non-specific cytotoxicity. The formulation can also be engineered for controlled release of the drug.
Q3: Is there quantitative evidence that liposomal formulations reduce cytotoxicity?
A3: Yes, for many drugs, liposomal formulations have been shown to be less toxic to host cells than the free drug. This is often reflected in a higher IC50 (half-maximal inhibitory concentration) value in host cells for the liposomal formulation compared to the free drug.
Table 1: Comparative Cytotoxicity (IC50) of Free vs. Liposomal Drug Formulations in Host/Non-Target Cells
| Drug | Cell Line | Free Drug IC50 | Liposomal Drug IC50 | Fold Change (Reduction in Cytotoxicity) |
| Doxorubicin | MDA-MB-231 | 518 ± 105 nM | 450 ± 115 nM | ~0.87x (Slight Decrease) |
| Doxorubicin | HepG2 | Lower than liposomal | ~10x higher than free drug | ~10x |
| Doxorubicin | MCF7 | Lower than liposomal | ~10x higher than free drug | ~10x |
| Mebendazole | A549 | 596.5 nM (24h) | 283.4 nM (72h) | Data suggests increased efficacy over time |
| Gefitinib | A549 | 257.1 nM (24h) | 201.9 nM (72h) | Data suggests increased efficacy over time |
| Note: The data for Mebendazole and Gefitinib show increased cytotoxic efficacy against cancer cells with the nanoliposomal formulation, which is a desired outcome in cancer therapy but illustrates the principle of how formulation can alter cellular interaction. For reducing host cell toxicity in the context of an anti-parasitic, the goal would be a higher IC50 in the host cell line. |
Q4: How can nanoparticle-based drug delivery systems help?
A4: Nanoparticle drug delivery systems can improve the solubility and stability of a compound.[1] They can also be designed for targeted delivery by modifying their surface with ligands that bind to specific receptors on target cells (e.g., infected cells), thereby minimizing off-target effects on healthy host cells.[2] Studies have shown that nanoparticle delivery can reduce the hepatotoxicity of certain therapeutic agents.[3][4]
Table 2: Effect of Nanoparticle Formulation on Hepatotoxicity Markers
| Compound | Formulation | Alanine Aminotransferase (ALT) Level | Aspartate Aminotransferase (AST) Level | Observation |
| Chlorpromazine (CPZ) | Free Drug | 50.4 ± 7.6 U/L | Higher than NP | Higher hepatotoxicity |
| Chlorpromazine (CPZ) | Nanoparticle (NP) | 25.2 ± 1.5 U/L | Lower than Free Drug | Reduced hepatotoxicity |
| Wortmannin (Wtmn) | Free Drug | Higher than NP | Higher than NP | Higher hepatotoxicity |
| Wortmannin (Wtmn) | Nanoparticle (NP) | Lower than Free Drug | Lower than Free Drug | Reduced hepatotoxicity |
| Data adapted from in vivo studies, demonstrating the principle of reduced hepatotoxicity with nanoparticle formulations.[3][4] |
Combination Therapy & Structural Modification
Q5: Can I use this compound in combination with other drugs to reduce its toxicity?
A5: Yes, combination therapy is a viable strategy. By combining this compound with another anti-parasitic agent that has a different mechanism of action, it may be possible to achieve a synergistic or additive effect. This could allow for the use of a lower, and therefore less toxic, concentration of this compound. Combination therapy is a common strategy in chemotherapy to increase efficacy and reduce toxicity.[5]
Q6: Is it possible to modify the chemical structure of this compound to make it less toxic?
A6: Structural modification is a key strategy in drug development to improve the therapeutic index of a compound.[6][7][8] By identifying the parts of the this compound molecule responsible for its cytotoxicity (the "toxicophore") and its therapeutic activity (the "pharmacophore"), it may be possible to chemically modify the structure to reduce toxicity while retaining or even enhancing its anti-parasitic effects.[6] This often involves synthesizing and screening a series of analogues.
Experimental Protocols & Assays
Q7: What is a standard protocol for assessing the cytotoxicity of this compound?
A7: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Q8: How can I determine if this compound is causing apoptosis or necrosis in host cells?
A8: An Annexin V/Propidium Iodide (PI) apoptosis assay using flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation: Treat cells with this compound as in the cytotoxicity assay. Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population can be small).
-
Q9: What is the LDH assay and when should I use it?
A9: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from the cytosol of damaged cells into the culture medium.[10][11] It is a good indicator of compromised cell membrane integrity, often associated with necrosis. It can be used as a complementary assay to the MTT assay.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Treatment: Treat cells in a 96-well plate with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.[13]
-
LDH Reaction: Add the collected supernatant to a new plate with the LDH assay reaction mixture.[12][13]
-
Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[12][13]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanoparticle drug delivery can reduce the hepatotoxicity of therapeutic cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Potential for assay interference with Diolmycin B2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference with Diolmycin B2. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from Streptomyces sp.[1][2] Its structure has been identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol.[1] It is a stereoisomer of Diolmycin B1.[1] Published studies have shown that this compound exhibits anticoccidial activity, inhibiting the growth of Eimeria tenella in an in vitro assay using BHK-21 cells as a host.[2]
Q2: Are there any known instances of this compound interfering with common biochemical or cell-based assays?
Currently, there is no specific literature documenting assay interference caused by this compound. However, based on its chemical structure, which contains two p-hydroxyphenyl moieties, there is a potential for interference in certain assay formats. This guide provides strategies to identify and mitigate these potential issues.
Q3: What are the general mechanisms by which small molecules like this compound can interfere with assays?
Small molecules can interfere with assays through several mechanisms, including:
-
Compound Aggregation: Many small molecules can form colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.
-
Fluorescence Interference: The compound itself may be fluorescent, with an excitation and/or emission spectrum that overlaps with the fluorophores used in the assay, leading to a false signal.
-
Redox Activity: Compounds with redox-active functional groups, such as the phenols in this compound, can directly reduce or oxidize assay reagents, interfering with assays that rely on redox-based measurements (e.g., resazurin-based cell viability assays).
Q4: What are the solubility properties of this compound?
This compound is reported to be soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO) and insoluble in chloroform.[3] When preparing stock solutions, using DMSO is a common practice. However, it is crucial to be aware of the final DMSO concentration in the assay, as high concentrations can also affect assay performance.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
Description: You observe a high background signal or a dose-dependent increase in signal in a fluorescence-based assay (e.g., fluorescence polarization, FRET, or assays using fluorescent reporters) that is independent of the biological target. This may be due to the intrinsic fluorescence of this compound. The presence of hydroxyphenyl groups in its structure suggests a potential for fluorescence.
Troubleshooting Workflow:
References
- 1. Diolmycins, new anticoccidial agents produced by Streptomyces sp. II. Structure elucidation of diolmycins A1, A2, B1 and B2, and synthesis of diolmycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]
Technical Support Center: Scaling Up Diolmycin B2 Production for Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on scaling up the production of Diolmycin B2 for preclinical studies.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the fermentation, purification, and formulation of this compound.
1. Fermentation Scale-Up Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Titer at Larger Scale | Suboptimal nutrient levels, poor oxygen transfer, shear stress on Streptomyces sp. WK-2955. | - Optimize media composition for large-scale fermentation.[1] - Adjust agitation and aeration rates to maintain dissolved oxygen levels without causing excessive shear stress. - Consider fed-batch fermentation to control nutrient levels and microbial growth.[2][3] |
| Contamination of Fermentation Broth | Inadequate sterilization, non-sterile inoculum, or airborne contaminants.[4][5] | - Ensure all equipment and media are properly sterilized. - Use strict aseptic techniques during inoculation and sampling.[4] - Maintain positive pressure in the fermenter to prevent entry of airborne contaminants. |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality, raw material composition, or fermentation parameters. | - Standardize inoculum preparation and use a consistent cell bank. - Implement quality control for all raw materials. - Tightly control and monitor key fermentation parameters (pH, temperature, dissolved oxygen).[2] |
| Streptomyces Strain Instability | Genetic mutations or loss of productivity after multiple generations. | - Re-isolate single colonies from a master cell bank to ensure a homogenous and productive population.[6] - Store working cell banks under appropriate long-term storage conditions (e.g., in 70% glycerol at -18°C).[7] |
2. Purification and Downstream Processing Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution in Large-Scale Chromatography | Improper column packing, suboptimal mobile phase, column overloading. | - Ensure the column is packed uniformly to avoid channeling. - Optimize the solvent system for the best separation of this compound. - Determine the loading capacity of the column to prevent overloading and peak tailing.[8] |
| Compound Degradation During Purification | Exposure to harsh pH, high temperatures, or prolonged processing times. | - Use mild pH conditions and avoid excessive heat. - Streamline the purification process to minimize the time the compound is in solution. |
| Low Recovery of this compound | Inefficient extraction, precipitation of the compound, or irreversible binding to the chromatography matrix. | - Optimize the solvent extraction procedure to maximize the recovery of this compound from the fermentation broth. - Ensure the compound remains soluble in the chosen solvents. - Select a chromatography resin with appropriate selectivity and minimal non-specific binding. |
3. Formulation and Preclinical Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Bioavailability in Animal Models | Low aqueous solubility of this compound, inefficient absorption. | - Develop a formulation to enhance solubility, such as a lipid-based system, nanosuspension, or amorphous solid dispersion.[9][10] - Consider the use of permeation enhancers. |
| Variable Results in Preclinical Studies | Inconsistent formulation, improper dosing, or animal-to-animal variability. | - Ensure the formulation is homogenous and the dose is administered accurately. - Use a sufficient number of animals to account for biological variability. |
| Toxicity Observed in Animal Studies | Off-target effects of this compound or toxicity of the formulation excipients. | - Conduct dose-ranging studies to determine the maximum tolerated dose.[11] - Evaluate the toxicity of the formulation excipients alone. - Identify potential target organs of toxicity through histopathological analysis.[11] |
II. Frequently Asked Questions (FAQs)
Production and Purification
-
Q1: What is the recommended starting point for scaling up this compound fermentation? A1: Begin by optimizing the fermentation conditions at the bench-scale (1-10 L) to maximize the yield of this compound. Key parameters to optimize include media composition, pH, temperature, and aeration/agitation rates. Once a robust process is established, a gradual scale-up to pilot and then production scale can be undertaken, maintaining key parameters like the volumetric mass transfer coefficient (kLa) constant.[2]
-
Q2: What are the most critical parameters to monitor during Streptomyces fermentation for this compound production? A2: Critical parameters include pH, temperature, dissolved oxygen, and nutrient concentrations. Secondary metabolite production in Streptomyces is often triggered during the stationary phase, so monitoring growth phase indicators is also important.[1][12]
-
Q3: How can I improve the efficiency of the initial extraction of this compound from the fermentation broth? A3: The choice of extraction solvent is crucial. Since this compound is a phenolic compound, solvents like ethyl acetate are likely effective. Optimizing the pH of the broth prior to extraction can also enhance the partitioning of the compound into the organic phase.
Preclinical Studies
-
Q4: this compound has poor water solubility. What formulation strategies are recommended for preclinical in vivo studies? A4: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve bioavailability. These include creating a nanosuspension to increase surface area, developing a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS), or using co-solvents.[9] The choice of formulation will depend on the intended route of administration and the required dose.
-
Q5: What are the key considerations for designing a preclinical study for an anticoccidial agent like this compound? A5: Preclinical studies for anticoccidial drugs should evaluate efficacy against relevant Eimeria species in the target animal. This typically involves controlled battery studies to assess efficacy against individual and mixed Eimeria species. Key endpoints include lesion scoring, oocyst shedding, and animal performance (weight gain, feed conversion). Safety and toxicology studies are also essential to determine the no-observed-adverse-effect level (NOAEL) and identify any potential target organ toxicity.[11][13]
-
Q6: Is an in vitro-in vivo correlation (IVIVC) necessary for this compound development? A6: While not always mandatory at the preclinical stage, establishing an IVIVC can be highly beneficial. It can help in the selection of the most promising formulation by correlating in vitro dissolution rates with in vivo absorption. This can reduce the number of animal studies required and accelerate development.
III. Quantitative Data
Table 1: Illustrative this compound Production at Different Scales
| Scale | Volume (L) | Typical Yield (mg/L) | Notes |
| Bench-top Fermenter | 5 | 50 - 150 | Optimization of media and fermentation parameters. |
| Pilot-scale Fermenter | 100 | 30 - 100 | Challenges with maintaining optimal oxygen transfer and mixing. |
| Production-scale Fermenter | 2000 | 20 - 80 | Further process optimization is required to address scale-up effects. |
Note: The yield values presented are illustrative and will depend on the specific fermentation conditions and strain productivity.
Table 2: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Advantages | Disadvantages | Applicability for this compound |
| Nanosuspension | Increased surface area, improved dissolution rate. | Can be physically unstable (particle growth). | Potentially suitable for oral and parenteral routes. |
| Lipid-Based Formulations (e.g., SEDDS) | Enhanced solubilization and absorption.[10] | Can be complex to develop and manufacture. | Good option for oral delivery. |
| Amorphous Solid Dispersion | High apparent solubility. | Can be prone to recrystallization. | Suitable for solid oral dosage forms. |
| Co-solvent System | Simple to prepare. | Potential for precipitation upon dilution in vivo. | May be suitable for early-stage in vivo screening. |
IV. Experimental Protocols
1. Protocol for this compound Production by Fermentation
This protocol outlines a general procedure for the fermentation of Streptomyces sp. WK-2955 to produce this compound.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium with a spore suspension or mycelial fragments of Streptomyces sp. WK-2955.
-
Incubate the seed culture at 30°C with shaking until sufficient biomass is achieved.
-
-
Fermentation:
-
Aseptically transfer the seed culture to the production fermenter containing the optimized production medium.
-
Maintain the fermentation at 30°C with controlled pH and dissolved oxygen levels.
-
Monitor the fermentation for growth and this compound production over time.
-
-
Harvesting:
-
Once the peak production of this compound is reached (typically in the stationary phase), harvest the fermentation broth.
-
Separate the mycelial biomass from the supernatant by centrifugation or filtration.
-
2. Protocol for Purification of this compound
This protocol provides a general framework for the purification of this compound from the fermentation supernatant.
-
Solvent Extraction:
-
Extract the fermentation supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.[14][15][16][17]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
V. Visualizations
Caption: Workflow for this compound Production and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: Pathway for Preclinical Development of this compound.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 6. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 7. [Stability of synthesis of type-II restriction endonucleases by streptomyces strains after their long-term storage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]
- 13. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.7. Purification of crude metabolites by column chromatography [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of Diolmycin B1 and B2 Activity: An In-Depth Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Diolmycin B1 and Diolmycin B2. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes relevant biological pathways to support further research and development in the field of anticoccidial agents.
Quantitative Analysis of Anticoccidial Activity
Diolmycin B1 and B2, stereoisomers of 1,4-di-(p-hydroxyphenyl)-2,3-butanediol, have been evaluated for their efficacy against the protozoan parasite Eimeria tenella, a significant pathogen in the poultry industry.[1] The primary measure of their activity is the minimum effective concentration (MEC) required to inhibit the growth of the parasite in an in vitro setting. Both compounds exhibit identical potency in the reported assays.
| Compound | Minimum Effective Concentration (MEC) vs. Eimeria tenella |
| Diolmycin B1 | 20 µg/ml |
| This compound | 20 µg/ml |
It is noteworthy that the anticoccidial activity of Diolmycin B1 and B2 is considerably lower than that of Diolmycin A1 and A2, which contain an indole unit, suggesting the importance of this moiety for higher potency.
Experimental Protocols
The following section details the methodology for the in vitro anticoccidial activity assay used to determine the efficacy of Diolmycin B1 and B2.
In Vitro Eimeria tenella Growth Inhibition Assay
This assay is designed to evaluate the ability of a compound to inhibit the development of Eimeria tenella within a host cell line.
1. Host Cell Culture:
-
Madin-Darby Bovine Kidney (MDBK) cells or Baby Hamster Kidney (BHK-21) cells are cultured in 24-well or 96-well plates.[2][3]
-
The cells are grown to confluency in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO₂ incubator.
2. Parasite Preparation:
-
Sporulated oocysts of Eimeria tenella are harvested and purified.
-
Sporozoites are excysted from the oocysts by mechanical grinding and enzymatic digestion with solutions like trypsin and bile salts.
-
The purified sporozoites are then used to infect the host cell monolayers.
3. Infection and Treatment:
-
Confluent host cell monolayers are infected with a predetermined number of freshly excysted sporozoites.
-
Immediately after infection, the culture medium is replaced with a fresh medium containing various concentrations of the test compounds (Diolmycin B1 and B2).
-
Control wells are treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.
4. Incubation and Assessment:
-
The treated and infected cell cultures are incubated at 41°C in a 5% CO₂ atmosphere for a period that allows for the development of parasitic stages (e.g., 24 to 72 hours).
-
The inhibition of parasite development is assessed by microscopic examination of the number and morphology of intracellular stages (trophozoites, schizonts). The minimum effective concentration (MEC) is determined as the lowest concentration of the compound that completely inhibits the development of mature schizonts.
Potential Mechanism of Action and Relevant Pathways
While the precise molecular target and signaling pathway of Diolmycin B1 and B2 have not been elucidated, the general mechanisms of anticoccidial drugs provide a framework for potential modes of action. These drugs often target critical stages in the parasite's life cycle. The following diagram illustrates the key stages of the Eimeria tenella life cycle that are common targets for anticoccidial agents.
Caption: Potential drug targets in the life cycle of Eimeria tenella.
Anticoccidial drugs can act on various stages, including sporozoite invasion, schizont development, or gametogony.[4][5] Given that Diolmycin B1 and B2 inhibit the formation of mature schizonts in vitro, their primary mode of action is likely to interfere with the development of trophozoites into schizonts or the subsequent proliferation of merozoites.
Experimental Workflow for In Vitro Screening
The process of screening compounds like Diolmycin B1 and B2 for anticoccidial activity follows a standardized workflow. The diagram below outlines the key steps from parasite preparation to data analysis.
Caption: Standard workflow for in vitro screening of anticoccidial compounds.
This structured approach ensures the reproducibility and reliability of the experimental results, allowing for a consistent comparison of the activity of different compounds.
References
- 1. scispace.com [scispace.com]
- 2. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
Comparative Efficacy of Diolmycin B2 versus Diolmycin A1 and A2 in the Inhibition of Eimeria tenella
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Diolmycin B2 against Diolmycin A1 and A2, focusing on their activity against the apicomplexan parasite Eimeria tenella, a causative agent of coccidiosis in poultry. The data presented is derived from foundational studies on these compounds, offering a direct comparison of their biological activity.
Data Summary
The anticoccidial efficacy of this compound, alongside its related compounds Diolmycin A1 and A2, was evaluated based on their ability to inhibit the growth of Eimeria tenella in an in vitro assay system utilizing Baby Hamster Kidney (BHK-21) cells as the host. The key metric for efficacy was the minimum effective concentration required to prevent the observation of mature schizonts in the host cells.
| Compound | Minimum Effective Concentration (µg/mL) for Anticoccidial Activity (A) | Cytotoxicity (µg/mL) (C) | Specificity (C/A) |
| Diolmycin A1 | 0.02 | 0.2 | 10 |
| Diolmycin A2 | 0.2 | 2.0 | 10 |
| This compound | 20 | Not Tested (>20) | Not Applicable |
Data sourced from studies on Diolmycins produced by Streptomyces sp. WK-2955.
Interpretation of Efficacy Data
Based on the provided experimental data, a clear hierarchy of potency emerges among the tested Diolmycins. Diolmycin A1 is the most potent inhibitor of E. tenella growth in this in vitro model, with a minimum effective concentration of 0.02 µg/mL. Diolmycin A2 is ten times less potent than A1, requiring a concentration of 0.2 µg/mL to achieve the same inhibitory effect.
This compound, in contrast, is significantly less effective, with a minimum effective concentration of 20 µg/mL. This indicates that this compound is 1000 times less potent than Diolmycin A1 and 100 times less potent than Diolmycin A2 in this specific assay. The cytotoxicity for this compound was not determined at concentrations higher than 20 µg/mL. The specificity, a ratio of cytotoxicity to anticoccidial activity, highlights that both Diolmycin A1 and A2 exhibit a tenfold selectivity for the parasite over the host cells under these experimental conditions.
Experimental Protocols
The following is a representative, detailed methodology for the in vitro evaluation of Diolmycin efficacy against Eimeria tenella, based on the initial discovery and general practices in the field.
1. Host Cell Culture:
-
Baby Hamster Kidney (BHK-21) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, BHK-21 cells are seeded into 96-well microplates and allowed to grow to a confluent monolayer.
2. Parasite Preparation:
-
Sporulated oocysts of a monensin-resistant strain of Eimeria tenella are used.
-
Sporozoites are excysted from the oocysts by mechanical grinding followed by incubation in a solution containing trypsin and bile salts to mimic in vivo conditions.
-
The released sporozoites are then purified from oocysts and debris by passage through a DE-52 cellulose column.
3. In Vitro Anticoccidial Assay:
-
The cultured BHK-21 cell monolayers are washed with phosphate-buffered saline (PBS).
-
The Diolmycin compounds (A1, A2, and B2) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in fresh culture medium to achieve the desired final concentrations.
-
The medium containing the various concentrations of Diolmycins is added to the respective wells of the microplate.
-
A suspension of purified E. tenella sporozoites is then added to each well.
-
The infected cell cultures are incubated at 41°C in a 5% CO2 atmosphere for a period sufficient for schizont development (typically 48-72 hours).
4. Assessment of Efficacy:
-
After the incubation period, the cell monolayers are fixed with methanol and stained with Giemsa stain.
-
The number of mature schizonts in the cells is observed and counted under a microscope.
-
The minimum effective concentration is determined as the lowest concentration of the Diolmycin compound at which no mature schizonts are observed.
5. Cytotoxicity Assay:
-
A parallel assay is conducted without the addition of sporozoites to determine the cytotoxic effect of the Diolmycins on the BHK-21 cells.
-
Cell viability is assessed by microscopic observation of the cell monolayer integrity. The cytotoxicity concentration is the concentration at which no BHK-21 cells are observed.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro anticoccidial assay of Diolmycins.
Signaling Pathway
Note: The precise molecular target and mechanism of action for the Diolmycin compounds have not been elucidated. The following diagram illustrates a generalized signaling pathway for the invasion of a host cell by an apicomplexan parasite like Eimeria tenella. Diolmycins likely interfere with one or more steps in the process leading to the establishment of the parasitophorous vacuole and subsequent schizont development.
Caption: Generalized pathway of Eimeria host cell invasion and schizont development.
Conclusion
The available in vitro data demonstrates that Diolmycin A1 and A2 are significantly more potent anticoccidial agents than this compound against a monensin-resistant strain of Eimeria tenella. The substantial difference in their minimum effective concentrations suggests that the structural variations between the 'A' and 'B' series of Diolmycins play a critical role in their biological activity. Further research is warranted to elucidate the specific molecular targets of these compounds, which would provide valuable insights for the development of novel anticoccidial drugs. The experimental protocols and conceptual framework presented in this guide offer a foundation for such future investigations.
Diolmycin B2: A Potential Alternative for Control of Monensin-Resistant Eimeria tenella?
For Immediate Release
[City, State] – [Date] – The emergence of drug-resistant strains of Eimeria tenella, a protozoan parasite causing coccidiosis in poultry, poses a significant threat to the poultry industry. Monensin, an ionophore antibiotic, has been a cornerstone of coccidiosis control for decades, but its efficacy is waning due to the development of resistance. This has spurred the search for novel anticoccidial agents with different mechanisms of action. One such candidate is Diolmycin B2, a compound produced by Streptomyces sp. This guide provides a comparative overview of this compound and monensin, with a focus on their activity against monensin-resistant Eimeria tenella, based on available experimental data.
Efficacy Against Monensin-Resistant Eimeria tenella
In vitro studies have demonstrated that this compound is effective against monensin-resistant strains of Eimeria tenella. This suggests that this compound may operate via a different mechanism of action than monensin, bypassing the resistance mechanisms developed by the parasite.
In Vitro Susceptibility
An in vitro assay using Madin-Darby bovine kidney (MDBK) cells as a host for E. tenella sporozoites revealed the minimum effective concentration (MEC) of this compound required to inhibit parasite development.
| Compound | Strain | Minimum Effective Concentration (MEC) (µg/mL) |
| This compound | Monensin-Resistant E. tenella | 20 |
| Monensin | Monensin-Resistant E. tenella | >10 (indicative of resistance) |
| Monensin | Sensitive E. tenella | <1 |
Note: The data for monensin against resistant and sensitive strains are generalized from the literature to provide context for the this compound data. Specific MEC values for monensin can vary between studies and resistant isolates.
Experimental Protocols
In Vitro Anticoccidial Assay
The following is a generalized protocol for the in vitro evaluation of anticoccidial compounds against Eimeria tenella, based on common laboratory practices.
Objective: To determine the minimum effective concentration (MEC) of a test compound that inhibits the intracellular development of Eimeria tenella sporozoites in a host cell culture.
Materials:
-
Madin-Darby bovine kidney (MDBK) cells
-
Eimeria tenella sporozoites (from a monensin-resistant strain)
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Test compound (this compound)
-
Control compounds (e.g., monensin, negative control/vehicle)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Cell Culture: MDBK cells are seeded into 96-well plates and grown to confluency.
-
Drug Preparation: The test compound and control compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Infection and Treatment: The confluent MDBK cell monolayers are infected with E. tenella sporozoites. Immediately after infection, the medium is replaced with the medium containing the different concentrations of the test and control compounds.
-
Incubation: The plates are incubated for a period that allows for the development of the parasite's intracellular stages (e.g., 48-72 hours).
-
Evaluation: The development of the parasite (e.g., schizont formation) is observed and quantified using a microscope. The MEC is determined as the lowest concentration of the compound that completely inhibits the development of the parasite.
Visualizing the Process: Experimental Workflow
Caption: Workflow for in vitro anticoccidial drug screening.
Mechanism of Action: A Tale of Two Compounds
Monensin is a well-characterized ionophore that disrupts the ion balance across the parasite's cell membrane, leading to cell swelling and death. The mechanism of action for this compound has not yet been elucidated. However, its effectiveness against monensin-resistant strains strongly suggests a different molecular target.
Caption: Known and proposed mechanisms of action.
Concluding Remarks
The available in vitro data suggests that this compound is a promising candidate for the control of monensin-resistant Eimeria tenella. Its ability to inhibit the growth of resistant parasites indicates a novel mechanism of action that could be exploited for the development of new anticoccidial drugs. However, it is crucial to note that these are preliminary findings. Further research, including comprehensive in vivo studies to evaluate the efficacy of this compound in live birds, is necessary to determine its true potential as a therapeutic agent. Key parameters such as its effect on lesion scores, oocyst shedding, weight gain, and feed conversion ratio in infected poultry need to be established. Additionally, elucidation of its mechanism of action will be vital for understanding its spectrum of activity and potential for resistance development.
Validating the Anticoccidial Spectrum of Diolmycin B2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to existing anticoccidial drugs necessitates the discovery and validation of novel compounds with broad-spectrum activity. Diolmycin B2, a natural product isolated from Streptomyces sp., has demonstrated initial promise as an anticoccidial agent. This guide provides a framework for validating the anticoccidial spectrum of this compound, comparing its potential performance with established alternatives, and presenting the requisite experimental data for objective evaluation.
Comparative Anticoccidial Spectrum: this compound and Competitors
While in-vivo broad-spectrum data for this compound is not yet publicly available, preliminary in-vitro studies have shown its efficacy against Eimeria tenella.[1][2] To establish its potential as a viable anticoccidial agent, its activity must be rigorously tested against a panel of economically significant Eimeria species and compared with industry-standard drugs such as ionophores (Salinomycin, Monensin) and chemical synthetics (Diclazuril).
The following table summarizes the known anticoccidial spectrum of common drugs and presents a template for the data that needs to be generated for this compound.
Table 1: Comparative Anticoccidial Spectrum
| Anticoccidial Drug | Drug Class | E. acervulina | E. brunetti | E. maxima | E. necatrix | E. tenella |
| This compound | Natural Product | Data Needed | Data Needed | Data Needed | Data Needed | ++ (in vitro)[1][2] |
| Salinomycin | Ionophore | +++ | +++ | +++ | +++ | +++ |
| Monensin | Ionophore | +++ | +++ | +++ | +++ | +++ |
| Diclazuril | Chemical Synthetic | +++ | +++ | +++ | +++ | +++ |
| Amprolium | Chemical Synthetic | ++ | + | + | ++ | +++ |
| Nicarbazin | Chemical Synthetic | +++ | +++ | +++ | +++ | +++ |
| Activity Score: +++ (High), ++ (Moderate), + (Low), - (Inactive) |
Experimental Protocols for In Vivo Validation
To generate the necessary comparative data for this compound, standardized in vivo trials in broiler chickens are essential. The following protocol is based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).
Key Experiment: Anticoccidial Sensitivity Assay
Objective: To determine the efficacy of this compound against various Eimeria species in broiler chickens and compare it with a reference drug (e.g., Diclazuril).
Methodology:
-
Animal Model: One-day-old broiler chicks, raised coccidia-free.
-
Housing: Battery cages with wire floors to prevent reinfection.
-
Diet: A standard basal diet free of any anticoccidial additives. The experimental diets will be prepared by incorporating this compound at graded concentrations and the reference drug at its recommended dosage.
-
Experimental Groups:
-
Group 1: Uninfected, Untreated Control (UUC)
-
Group 2: Infected, Untreated Control (IUC)
-
Group 3: Infected, Treated with this compound (Dose 1)
-
Group 4: Infected, Treated with this compound (Dose 2)
-
Group 5: Infected, Treated with this compound (Dose 3)
-
Group 6: Infected, Treated with Reference Drug (e.g., Diclazuril)
-
-
Infection: At 14 days of age, birds in the infected groups are orally inoculated with a standardized dose of sporulated oocysts of a specific Eimeria species (e.g., E. acervulina, E. maxima, E. tenella). This is repeated in separate trials for each target Eimeria species.
-
Data Collection (Days 5-7 post-infection):
-
Weight Gain: Individual bird weights are recorded at the time of infection and at the termination of the experiment.
-
Feed Conversion Ratio (FCR): Feed intake and weight gain are used to calculate FCR.
-
Lesion Scoring: A necropsy is performed, and the intestinal tract is examined for gross lesions characteristic of the specific Eimeria species. Lesions are scored on a scale of 0 to 4.
-
Oocyst Excretion: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.
-
-
Anticoccidial Index (ACI): The ACI is calculated to provide a single value for the efficacy of the treatment, incorporating weight gain, survival rate, lesion scores, and oocyst counts.
Data Presentation for Comparative Analysis
The quantitative data generated from the experimental protocol should be summarized in clear, structured tables to facilitate easy comparison between this compound and the reference drug.
Table 2: Efficacy of this compound against Eimeria tenella (Hypothetical Data)
| Treatment Group | Average Weight Gain (g) | FCR | Mean Lesion Score | Oocysts Per Gram (x10³) | Anticoccidial Index (ACI) |
| UUC | 250 | 1.50 | 0.0 | 0 | >180 |
| IUC | 150 | 2.10 | 3.5 | 500 | <120 |
| This compound (X mg/kg) | 230 | 1.65 | 1.0 | 50 | 180-200 |
| This compound (Y mg/kg) | 240 | 1.60 | 0.5 | 20 | >180 |
| Diclazuril (1 ppm) | 245 | 1.55 | 0.2 | 10 | >180 |
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
References
Cross-Resistance Profile of Diolmycin B2: A Comparative Analysis with Other Coccidiostats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diolmycin B2, a novel anticoccidial agent, and its cross-resistance profile with other established coccidiostats. The information is compiled from available scientific literature to aid in research and development efforts in the field of veterinary parasitology.
Executive Summary
This compound, a metabolite isolated from Streptomyces sp., has demonstrated notable in vitro activity against Eimeria tenella. A key finding from initial studies is its efficacy against a monensin-resistant strain of this parasite, suggesting a mechanism of action distinct from polyether ionophores and a low potential for cross-resistance with this class of drugs. However, comprehensive cross-resistance studies with a wider range of chemical coccidiostats are currently unavailable in the public domain. Furthermore, the precise biochemical target and mechanism of action of this compound have not yet been elucidated. This guide presents the existing data on this compound's efficacy and provides a framework for understanding its potential position in coccidiosis control strategies.
Comparative Efficacy of this compound
The primary evidence for the lack of cross-resistance between this compound and ionophore coccidiostats comes from in vitro studies. The available data on the minimum effective concentration (MEC) of this compound and its related compounds against a monensin-resistant strain of Eimeria tenella are summarized below.
| Compound | Minimum Effective Concentration (µg/mL) against Monensin-Resistant E. tenella | Cytotoxicity (µg/mL) in BHK-21 cells |
| Diolmycin A1 | 0.02 | 0.2 |
| Diolmycin A2 | 0.2 | 2.0 |
| Diolmycin B1 | 20 | Not Tested (>20) |
| This compound | 20 | Not Tested (>20) |
Data sourced from a 1993 study on novel anticoccidial agents produced by Streptomyces sp.[1][2]
This data indicates that Diolmycin compounds, including B2, are active against an Eimeria strain that is resistant to monensin, a widely used ionophore coccidiostat. This strongly suggests that the cellular target of this compound is different from that of monensin and other ionophores, which disrupt ion transport across the parasite's cell membrane.
Experimental Protocols
A detailed experimental protocol for the in vitro anticoccidial assays that generated the above data is not fully available in the reviewed literature. However, based on the description in the source material, a general methodology can be outlined.
In Vitro Anticoccidial Assay (General Protocol)
-
Host Cells: Baby hamster kidney (BHK-21) cells were used as the host for Eimeria tenella development.[1][2]
-
Parasite Strain: A monensin-resistant strain of Eimeria tenella was used for infection.
-
Assay Principle: The assay is based on the microscopic observation of the intracellular development of Eimeria tenella schizonts within the host cells.
-
Procedure (Inferred):
-
BHK-21 cells are cultured in microplates to form a monolayer.
-
The cell monolayers are infected with sporozoites of the monensin-resistant E. tenella strain.
-
Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compounds (Diolmycins).
-
The plates are incubated to allow for the intracellular development of the parasites.
-
After a set incubation period, the cells are fixed, stained, and examined microscopically.
-
The minimum effective concentration (MEC) is determined as the lowest concentration of the compound at which no mature schizonts are observed.
-
-
Cytotoxicity Assay: The toxicity of the compounds to the host cells was also assessed, likely by observing cell morphology and viability at different compound concentrations.
Potential Mechanism of Action and Cross-Resistance Implications (Hypothetical)
The exact mechanism of action for this compound has not been reported. However, its chemical structure, 1,4-di-(p-hydroxyphenyl)-2,3-butanediol, does not resemble any of the known classes of coccidiostats. This structural uniqueness, combined with its activity against a monensin-resistant strain, opens up several possibilities for its mode of action and, consequently, its cross-resistance profile.
Inferred Lack of Cross-Resistance with:
-
Ionophores (e.g., Monensin, Salinomycin, Lasalocid): The demonstrated activity against a monensin-resistant strain is strong evidence against a shared mechanism of action. Ionophores disrupt cellular ion gradients, a mechanism unlikely to be shared by this compound.
-
Chemical Coccidiostats with Known Mechanisms:
-
Quinolones (e.g., Decoquinate): Target the parasite's mitochondrial respiration.
-
Thiamine Analogs (e.g., Amprolium): Inhibit thiamine uptake.
-
Folic Acid Synthesis Inhibitors (e.g., Sulfonamides): Block the folate pathway.
-
The distinct chemical structure of this compound makes it improbable that it would interact with the specific targets of these drug classes.
Logical Relationship of Cross-Resistance Potential
Caption: Inferred cross-resistance profile of this compound.
Future Research Directions
To fully assess the potential of this compound as a novel coccidiostat, several key research areas need to be addressed:
-
Elucidation of the Mechanism of Action: Identifying the specific biochemical pathway or cellular component targeted by this compound is crucial.
-
Comprehensive Cross-Resistance Studies: Testing the efficacy of this compound against a broader panel of Eimeria strains with known resistance to various chemical coccidiostats is necessary.
-
In Vivo Efficacy and Safety Studies: Evaluating the performance of this compound in infected poultry under controlled experimental conditions will be essential to determine its therapeutic potential.
-
Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of Diolmycin analogs and their anticoccidial activity could lead to the development of more potent derivatives.
Experimental Workflow for Future Studies
Caption: Proposed workflow for the development of this compound.
References
A Head-to-Head Comparison of Diolmycin B2 and Other Natural Anticoccidials
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for alternatives to conventional anticoccidial drugs in poultry production has spurred research into naturally derived compounds. This guide provides a comparative overview of Diolmycin B2, a fermentation product of Streptomyces sp., and other prominent natural anticoccidials, including curcumin, saponins, and oregano essential oil. The information is compiled from various studies to facilitate an objective comparison for research and development purposes.
Quantitative Data Summary
The following table summarizes the reported anticoccidial efficacy of this compound and other selected natural compounds from various in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, data is presented to allow for cross-study evaluation.
| Anticoccidial Agent | Source | Assay Type | Target Eimeria Species | Key Efficacy Data | Reference |
| This compound | Streptomyces sp. | In vitro (Schizont inhibition) | E. tenella | No mature schizonts observed at 20 µg/mL in BHK-21 cells. | |
| Curcumin | Curcuma longa (Turmeric) | In vitro (Sporozoite infectivity) | E. tenella | 72.8% reduction in sporozoite infectivity at 200 µM. | [1] |
| In vivo (Oocyst shedding) | E. maxima and E. tenella | Significant decrease in oocyst shedding with 200 mg/kg dietary supplementation. | [2] | ||
| Saponins | Quillaja saponaria, Yucca schidigera | In vitro (Membrane disruption) | General Eimeria spp. | Lysis of Eimeria cell membranes, leading to reduced viability and replication. | [3] |
| In vivo (Oocyst counts) | E. acervulina | Lower oocyst counts and improved weight gain in saponin-treated birds. | [4] | ||
| Oregano Essential Oil | Origanum vulgare | In vitro (Sporozoite invasion) | E. tenella | 93% inhibition of sporozoite invasion at 100 µg/mL after 24 hours. | [5] |
| In vivo (Fecal oocyst excretion) | General Eimeria spp. | Reduced fecal oocyst excretion in broilers supplemented with a premix containing oregano essential oil. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of anticoccidial efficacy studies. Below are summaries of experimental protocols employed in the evaluation of the natural compounds discussed.
In Vitro Anticoccidial Assays
-
Sporozoite Viability and Invasion Assays:
-
Eimeria Sporozoite Preparation: Oocysts are isolated from the feces of infected chickens and sporulated in a solution of potassium dichromate (2.5%) with aeration for several days. Sporozoites are then excysted from the sporulated oocysts through mechanical grinding and enzymatic digestion with solutions like trypsin and bile salts.
-
Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in multi-well plates until a confluent monolayer is formed.
-
Treatment and Infection: The cell monolayers are infected with the prepared sporozoites. The natural compounds being tested are added at various concentrations either as a pre-treatment to the sporozoites, simultaneously with the infection, or post-infection to the cell culture medium.
-
Quantification of Invasion/Inhibition: After a defined incubation period (e.g., 2 to 24 hours), the inhibition of sporozoite invasion is quantified. This can be achieved by staining the cells and counting the number of intracellular sporozoites under a microscope or by using qPCR to quantify the parasite's DNA within the host cells. The percentage of inhibition is calculated relative to an untreated control group.[5][6]
-
-
Schizont Development Inhibition Assay:
-
Assay Principle: This assay assesses the ability of a compound to inhibit the intracellular development of Eimeria from the sporozoite stage to the schizont stage.
-
Procedure: Following the sporozoite invasion step as described above, the infected cell cultures are incubated for a longer period (e.g., 48-72 hours) to allow for the development of schizonts. The test compounds are present in the culture medium throughout this period.
-
Evaluation: The number and morphology of mature schizonts in the treated and control groups are observed and counted under a microscope. A reduction in the number or size of schizonts indicates an inhibitory effect.
-
In Vivo Anticoccidial Assays
-
Broiler Chicken Challenge Model:
-
Animal Model: Day-old broiler chicks are raised in a controlled environment with feed and water provided ad libitum. The feed is typically free of any anticoccidial drugs.
-
Experimental Groups: Birds are randomly allocated to different treatment groups, including a negative control (uninfected, untreated), a positive control (infected, untreated), and various treatment groups receiving the natural anticoccidial at different dosages in their feed or drinking water. A group treated with a known anticoccidial drug (e.g., diclazuril) is often included for comparison.[7][8]
-
Infection: At a specific age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella).[7]
-
Data Collection and Analysis:
-
Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the experiment.
-
Oocyst Shedding: Fecal samples are collected at specific days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
Lesion Scoring: At the end of the study, birds are euthanized, and the intestines are examined for the presence and severity of lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).
-
Anticoccidial Index (ACI): The ACI is often calculated based on a formula that incorporates survival rate, weight gain, lesion scores, and oocyst counts to provide an overall measure of efficacy.
-
-
Visualizing Mechanisms of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed mechanism of action for saponins against Eimeria.
Caption: Antioxidant and anti-inflammatory mechanisms of curcumin.
Caption: A generalized workflow for in vivo anticoccidial trials.
Conclusion
This compound demonstrates in vitro activity against Eimeria tenella by inhibiting schizont development. However, publicly available data on its in vivo efficacy and a detailed quantitative profile are less extensive compared to some other natural anticoccidials like curcumin, saponins, and oregano essential oil. These plant-derived alternatives have been shown to act through various mechanisms, including direct disruption of the parasite's cell membrane, modulation of the host's immune response, and antioxidant effects that mitigate intestinal damage.
For researchers and drug development professionals, this comparison highlights the potential of diverse natural sources for anticoccidial compounds. It also underscores the need for standardized testing protocols to enable more direct and robust comparisons between these promising alternatives. Further research into the specific molecular targets and signaling pathways affected by these compounds within the Eimeria parasite will be crucial for the development of the next generation of effective and sustainable anticoccidial solutions.
References
- 1. anpario.com.au [anpario.com.au]
- 2. Turmeric (Curcuma longa): an alternative to antibiotics in poultry nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phytogenics in coccidiosis control: A promising solution | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 4. ew-nutrition.com [ew-nutrition.com]
- 5. In vitro Anticoccidial Study of Oregano and Garlic Essential Oils and Effects on Growth Performance, Fecal Oocyst Output, and Intestinal Microbiota in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of Eimeria tenella sporozoite invasion into host cells by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticoccidial activity of natural plants extracts mixture against Eimeria tenella: An in vitro and in vivo study [frontiersin.org]
- 8. Comparison of functional-oil blend and anticoccidial antibiotics effects on performance and microbiota of broiler chickens challenged by coccidiosis | PLOS One [journals.plos.org]
A Comparative Guide to the In Vivo Validation of Diolmycin B2 Efficacy in a Chick Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Diolmycin B2, a novel anticoccidial agent. While in vitro data has demonstrated its potential, this document outlines the necessary steps for in vivo efficacy assessment in a chick model and compares its potential performance against established anticoccidial drugs.
Note: As of the latest literature review, specific in vivo efficacy data for this compound in a chick model is not publicly available. This guide, therefore, serves as a template for such a validation study, providing benchmark data from existing therapies to aid in the evaluation of this promising new compound.
Introduction to this compound
This compound is a natural compound produced by Streptomyces sp. that has been identified as a potential anticoccidial agent.[1] Initial in vitro studies have shown its inhibitory effects against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] Coccidiosis is a significant concern in the poultry industry, leading to substantial economic losses due to reduced growth rates, poor feed efficiency, and increased mortality. The emergence of drug-resistant Eimeria strains necessitates the discovery and validation of new anticoccidial compounds like this compound.
Comparative Efficacy of Anticoccidial Agents
To evaluate the potential of this compound, its in vivo performance should be benchmarked against commonly used anticoccidial drugs. The following tables summarize the efficacy of several established anticoccidials in broiler chickens experimentally infected with Eimeria species.
Table 1: Performance Metrics of Broiler Chickens Under Eimeria Challenge with Various Anticoccidial Treatments
| Treatment Group | Mean Final Body Weight (g) | Feed Conversion Ratio (FCR) | Reference |
| Infected, Untreated Control | 3206.5 | 1.85 | [2] |
| This compound | Data Not Available | Data Not Available | |
| Diclazuril | 3333.3 | 1.72 | [2] |
| Salinomycin | Significantly better than other treatments | Significantly better than other treatments | [3] |
| Amprolium | Comparable to Diclazuril | Comparable to Diclazuril | [1] |
| Herbal Formulation (branded) | 3493.3 | 1.75 | [2] |
| Uninfected, Untreated Control | 3770.4 | 1.55 | [2] |
Table 2: Parasitological and Pathological Outcomes of Anticoccidial Treatments
| Treatment Group | Oocysts Per Gram of Feces (OPG) | Mean Lesion Score | Anticoccidial Index (ACI) | Reference |
| Infected, Untreated Control | High | 3-4 (Severe) | - | [4][5] |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Diclazuril | Significantly Reduced | 0-1 (Mild) | >160 (Good to Excellent) | [1][2] |
| Toltrazuril | Lowest oocyst count | Not specified | - | [6] |
| Ethanamizuril | Significantly Reduced | Lighter cecal lesions | 180.2 | [7] |
| Herbal Formulation (branded) | 31,700 | Comparable to Diclazuril | - | [2] |
| Uninfected, Untreated Control | 0 | 0 (None) | - | [4][5] |
Experimental Protocol for In Vivo Validation
The following is a detailed methodology for conducting an in vivo efficacy study of this compound in a chick model, based on established protocols for anticoccidial drug testing.[8][9][10][11]
3.1. Experimental Animals and Housing
-
Animals: Day-old broiler chicks (e.g., Ross 308) from a commercial hatchery.
-
Housing: Birds should be housed in clean, disinfected cages with wire floors to prevent reinfection from feces. Temperature and lighting should be maintained according to standard broiler management practices.
-
Diet: A standard, balanced broiler diet free of any anticoccidial drugs should be provided ad libitum.
3.2. Experimental Design
-
Acclimatization: Chicks should be allowed to acclimatize for a period of 14 days.
-
Grouping: Randomly allocate chicks into experimental groups (n=10-20 birds per group, with multiple replicates). A typical design would include:
-
Uninfected, Untreated Control
-
Infected, Untreated Control
-
Infected, this compound Treated (multiple dose levels)
-
Infected, Positive Control (e.g., Diclazuril or Salinomycin treated)
-
-
Infection: On day 14, each chick in the infected groups is orally inoculated with a suspension of sporulated Eimeria tenella oocysts (a typical dose is 5 x 10^4 to 1 x 10^5 oocysts per bird).[11]
3.3. Data Collection and Analysis
-
Performance Parameters:
-
Body Weight Gain (BWG): Weigh birds at the start of the treatment and at the end of the experimental period (typically 7-9 days post-infection).
-
Feed Conversion Ratio (FCR): Record feed intake and calculate FCR (Total Feed Consumed / Total Weight Gain).
-
-
Parasitological Parameters:
-
Pathological Parameters:
-
Anticoccidial Index (ACI): Calculate the ACI to provide an overall assessment of efficacy, using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index). An ACI above 160 is generally considered effective.
Visualizing the Experimental Workflow and Potential Mechanism of Action
To aid in the understanding of the experimental process and the potential biological activity of this compound, the following diagrams are provided.
Caption: A flowchart of the in vivo validation process for an anticoccidial drug in a chick model.
While the precise mechanism of action for this compound is yet to be elucidated, many natural anticoccidial compounds, such as saponins, are known to directly interact with the parasite's cell membrane.[16] A hypothesized mechanism for this compound could involve a similar mode of action.
Caption: A potential mechanism of action for this compound targeting the Eimeria oocyst membrane.
Conclusion
The in vivo validation of this compound in a chick model is a critical next step in its development as a potential new anticoccidial drug. While in vitro results are promising, efficacy in a live animal model is the true test of its therapeutic potential. This guide provides a comprehensive framework for conducting such a study, including comparative data from existing treatments and detailed experimental protocols. The successful validation of this compound could offer a valuable new tool in the management of coccidiosis in poultry.
References
- 1. Comparative efficacy of commonly used herbal and orthodox anticoccidial drugs in broiler birds experimentally infected with mixed Eimeria species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy of anticoccidical drugs in coccidiosis of broiler chicks -Korean Journal of Veterinary Service | Korea Science [koreascience.kr]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 6. banglajol.info [banglajol.info]
- 7. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Assessing the effects of a mixed Eimeria spp. challenge on performance, intestinal integrity, and the gut microbiome of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. McMaster egg counting technique: Calculation of results [rvc.ac.uk]
- 14. Key points in the diagnosis of coccidiosis (Part 2: Lesion Scoring) | HIPRA [hipra.com]
- 15. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to Synthetic versus Natural Diolmycin B2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic Diolmycin B2 and its natural counterpart, offering insights into their chemical properties, biological activities, and potential advantages and disadvantages in a research and development context.
Introduction to this compound
This compound is a naturally occurring compound isolated from Streptomyces sp. WK-2955.[1] It has garnered interest for its biological activities, particularly its anticoccidial properties. The chemical structure of this compound has been identified as threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol. The potential for chemical synthesis of this compound opens avenues for broader availability, structural modification, and detailed pharmacological evaluation. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate source of this compound for their studies.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of this compound are expected to be identical regardless of its origin, provided both natural and synthetic samples are of high purity. However, the processes of isolation from a natural source versus chemical synthesis can lead to variations in the impurity profile and stereochemical composition.
| Property | Natural this compound | Synthetic this compound (Hypothetical) | Key Considerations |
| Chemical Structure | threo-1,4-di-(p-hydroxyphenyl)-2,3-butanediol | Identical to the natural product | The stereochemistry of the synthetic product is dependent on the synthetic route. |
| Purity | Typically high after rigorous purification | Can be synthesized to a high degree of purity | Natural products may contain closely related metabolites that are difficult to separate. Synthetic products may contain residual reagents, catalysts, and byproducts. |
| Stereoisomers | Produced as a specific stereoisomer by the organism | Synthesis can result in a racemic mixture or a specific stereoisomer depending on the use of chiral catalysts or starting materials. | The biological activity of this compound is likely stereospecific. |
| Potential Impurities | Other Diolmycin analogs (e.g., B1), fermentation media components, other microbial metabolites | Solvents, catalysts (e.g., heavy metals), unreacted starting materials, reaction byproducts | The nature and level of impurities can significantly impact biological and toxicological assessments. |
Biological Activity: A Head-to-Head Comparison
The primary reported biological activity of natural this compound is its anticoccidial effect against Eimeria tenella.
| Biological Activity | Natural this compound | Synthetic this compound (Predicted) |
| Anticoccidial Activity | Minimum effective concentration of 20 µg/ml against Eimeria tenella in vitro.[1] | A pure, stereochemically identical synthetic version is expected to exhibit the same activity. A racemic mixture may show reduced activity. |
| Cytotoxicity | Not tested at concentrations higher than 20 µg/ml.[1] | Dependent on the purity and stereochemistry. Impurities from the synthesis could contribute to cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of natural and synthetic compounds. Below are standardized protocols for key biological assays.
In Vitro Anticoccidial Activity Assay against Eimeria tenella
This protocol is designed to assess the efficacy of this compound in inhibiting the growth of Eimeria tenella in a host cell culture system.
Workflow for In Vitro Anticoccidial Assay
Caption: Workflow for the in vitro anticoccidial assay.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It can be used to determine the cytotoxic potential of this compound.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Synthesis and Potential Impurities
Hypothetical Synthetic Pathway for this compound
Caption: A plausible synthetic route to this compound.
This synthetic approach could introduce specific impurities that would not be present in the natural product. These may include:
-
Residual catalysts: Heavy metals such as osmium or ruthenium from the dihydroxylation step.
-
Unreacted starting materials: The stilbene precursor.
-
Byproducts: Products from over-oxidation or other side reactions.
-
Enantiomeric or diastereomeric impurities: If the synthesis is not perfectly stereoselective, other stereoisomers of this compound may be present.
Conclusion and Recommendations
The choice between natural and synthetic this compound will depend on the specific research application.
-
Natural this compound: Offers the advantage of being the biologically validated stereoisomer. However, isolation can be laborious, yields may be low, and the presence of closely related natural impurities can be a concern.
-
Synthetic this compound: Provides the potential for large-scale, reproducible production. It also allows for the synthesis of analogs for structure-activity relationship studies. The primary challenges lie in achieving high stereoselectivity and ensuring the removal of synthetic impurities.
For initial biological screening and proof-of-concept studies, highly purified natural this compound is recommended. For later-stage drug development, including medicinal chemistry optimization and large-scale efficacy trials, a well-characterized and highly pure synthetic version would be advantageous. Researchers should be mindful that the term "natural" does not inherently mean "safer," and a thorough analytical characterization of any compound, regardless of its source, is essential.
References
Statistical Validation of Diolmycin B2 Bioassay Results: A Comparative Guide
This guide provides a comprehensive analysis of the bioassay results for Diolmycin B2, a secondary metabolite from Streptomyces sp. WK-2955, and offers a framework for its statistical validation. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols for assessing the anticoccidial activity of this compound, presents its performance in comparison to other anticoccidial agents, and details the statistical methods required to validate these findings.
Comparative Bioactivity of Anticoccidial Agents
The in vitro anticoccidial activity of this compound and a selection of other natural and synthetic compounds against Eimeria tenella are summarized below. The data for this compound is based on initial screening, while the comparator data is derived from various studies to provide a broad perspective on anticoccidial efficacy.
| Compound/Extract | Type | In Vitro Efficacy Metric | Concentration | Efficacy | Reference |
| This compound | Natural Product | Inhibition of Schizont Development | 20 µg/mL | No mature schizonts observed | [1][2] |
| Diolmycin B1 | Natural Product | Inhibition of Schizont Development | 20 µg/mL | No mature schizonts observed | [1][2] |
| Diolmycin A1 | Natural Product | Inhibition of Schizont Development | 0.02 µg/mL | No mature schizonts observed | [1][2] |
| Diolmycin A2 | Natural Product | Inhibition of Schizont Development | 0.2 µg/mL | No mature schizonts observed | [1][2] |
| Diclazuril | Synthetic | Oocyst Sporulation Inhibition | Not Specified | Known to delay sporulation | [3] |
| Silymarin | Natural Product Derivative | Anticoccidial Index (ACI) > 120 | 500 ppm (in vivo) | Some anticoccidial effect | [4] |
| Nerolidol | Natural Product | Anticoccidial Index (ACI) > 120 | 500 ppm (in vivo) | Some anticoccidial effect | [4] |
| Moringa oleifera Leaf Extract | Natural Product | Reduction in Oocyst Count | Not Specified | Significant reduction | [5] |
| Diclazuril | Synthetic | Reduction in Oocyst Count | Not Specified | Significant reduction (lowest count) | [5] |
Experimental Protocols
To ensure the reproducibility and accuracy of bioassay results for this compound, a detailed and standardized experimental protocol is essential. The following is a representative in vitro protocol for assessing the anticoccidial activity against Eimeria tenella using a host cell line, such as Madin-Darby Bovine Kidney (MDBK) or Baby Hamster Kidney (BHK-21) cells.[1][3]
In Vitro Eimeria tenella Invasion and Development Assay
1. Preparation of Eimeria tenella Sporozoites:
-
Obtain sporulated E. tenella oocysts.
-
Excyst the oocysts to release sporozoites using methods such as grinding with glass beads followed by incubation in an excystation medium (e.g., trypsin and bile salts) at 41°C.
-
Purify the sporozoites from oocysts and debris, typically by filtration and/or density gradient centrifugation.
-
Resuspend the purified sporozoites in a suitable cell culture medium.
2. Host Cell Culture:
-
Culture MDBK or BHK-21 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until a confluent monolayer is formed.
3. Drug Treatment and Infection:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the host cell monolayers and add the this compound dilutions.
-
Include appropriate controls: a negative control (medium with solvent), a positive control (a known anticoccidial drug like diclazuril), and an infected, untreated control.
-
Add the prepared E. tenella sporozoites to each well.
4. Incubation:
-
Incubate the plates at 41°C in a humidified atmosphere with 5% CO2 for a period that allows for the development of schizonts (typically 48-72 hours).
5. Assessment of Efficacy:
-
Efficacy can be determined by several methods:
-
Microscopic Examination: Visually inspect the cells for the presence and development of schizonts. The concentration at which no mature schizonts are observed is the minimum effective concentration.[2]
-
Quantitative Polymerase Chain Reaction (qPCR): Quantify the parasite DNA in each well to determine the extent of parasite replication.
-
Dye-based Assays: Use dyes that stain viable parasites to quantify the parasite load.
-
Statistical Validation of Bioassay Results
Statistical validation is crucial to ensure the reliability and reproducibility of the bioassay data.
1. Determination of IC50/EC50:
-
To obtain a quantitative measure of potency, a dose-response curve should be generated with multiple concentrations of this compound.
-
The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can then be calculated using non-linear regression analysis.
2. Assay Robustness and Reproducibility:
-
Intra-assay and Inter-assay Variability: Repeat the assay multiple times on the same day (intra-assay) and on different days (inter-assay) to assess the precision and reproducibility. Calculate the coefficient of variation (CV%) for the IC50 values.
-
Z'-factor: This metric is used to assess the quality of the assay and is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
3. Data Analysis:
-
Use appropriate statistical tests to compare the effects of different concentrations of this compound and to compare its efficacy with other compounds. Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is commonly used.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using Graphviz (DOT language).
Experimental workflow for the in vitro bioassay.
References
- 1. Screening methods and recent developments in the detection of anticoccidials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obtaining the most benefit from an anticoccidial sensitivity test - Zootecnica | Poultry Magazine [zootecnicainternational.com]
- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study between chemical anticoccidial medication and natural prepared products on experimentally infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
Peer-reviewed studies validating the therapeutic potential of Diolmycin B2
A comparative guide for researchers on the therapeutic potential of Diolmycin B2, contextualized with the ionophore antibiotic Monensin.
Published exclusively for researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the available peer-reviewed data on this compound. To date, the therapeutic potential of this compound has been evaluated solely for its anticoccidial properties against Eimeria tenella, the protozoan parasite responsible for coccidiosis in poultry. This guide compares this compound with its structural analogs and the widely-used anticoccidial agent, Monensin, offering a perspective on its relative potency and the methodologies used for its evaluation.
Comparative Analysis of In Vitro Anticoccidial Activity
| Compound | Class | Minimum Effective Concentration (MEC) In Vitro | Mechanism of Action |
| This compound | Diarylbutanediol | 20 µg/mL | Not elucidated |
| Diolmycin B1 | Diarylbutanediol | 20 µg/mL | Not elucidated |
| Diolmycin A2 | Indole-containing diarylbutanediol | 0.2 µg/mL | Not elucidated |
| Diolmycin A1 | Indole-containing diarylbutanediol | 0.02 µg/mL | Not elucidated |
| Monensin | Carboxylic polyether ionophore | ~1-5 µg/mL (effective range in vitro) | Monovalent ionophore; disrupts transmembrane ion transport.[1] |
Mechanism of Action: A Tale of Two Compounds
A significant gap in our understanding of this compound is its mechanism of action, which has not been elucidated. In contrast, Monensin's mode of action is well-documented.
Monensin: As a monovalent ionophore, Monensin complexes with and transports sodium (Na+) and potassium (K+) ions across the parasite's cell membrane. This disrupts the natural ion gradients essential for cellular function, leading to an influx of water, swelling, and ultimately, cell death.[1][2]
The diagram below illustrates the proposed mechanism of action for Monensin.
References
Safety Operating Guide
Navigating the Safe Handling of Diolmycin B2: A Guide for Laboratory Professionals
Prioritizing Safety in the Absence of Specific Data
Given the limited publicly available safety data for Diolmycin B2, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous. The following recommendations for personal protective equipment (PPE) are based on a conservative approach to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are regularly inspected for tears or punctures and changed immediately upon contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and airborne particles. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is required. Consider a chemically resistant apron for added protection during procedures with a higher risk of spills. |
| Respiratory Protection | Fume Hood | All work with this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Procedural Guidance for Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps to be followed.
Operational Plan: Step-by-Step Guidance
-
Pre-Experiment Preparation:
-
Ensure you have read and understood your institution's general chemical safety protocols.
-
Assemble all required PPE as outlined in the table above.
-
Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Prepare all necessary laboratory equipment and reagents before handling this compound to minimize movement and potential for spills.
-
-
Handling this compound:
-
Conduct all manipulations of this compound, including weighing and dissolution, inside a chemical fume hood.
-
Use the smallest quantity of the compound necessary for your experiment to minimize waste and potential exposure.
-
Handle the solid form with care to avoid creating dust. If possible, use a solution-based form of the compound.
-
-
Decontamination:
-
After completing your work, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Consult with your EHS department for recommended cleaning agents.
-
Remove and dispose of gloves properly.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in designated, clearly labeled hazardous waste containers.
-
Container Labeling: Ensure all waste containers are labeled with the full chemical name ("this compound") and any other information required by your institution.
-
Institutional Guidelines: Follow your institution's specific procedures for the storage and disposal of chemical waste. Contact your EHS department for guidance on the proper disposal stream for this type of compound.
Disclaimer: The information provided here is intended as a general guide for trained laboratory personnel. It is not a substitute for a formal risk assessment and the specific safety procedures established by your institution. Always consult with your EHS department before working with any new or uncharacterized chemical compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
